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  • Product: 3-(2-Fluoropropan-2-yl)isoxazol-5-amine
  • CAS: 1049677-76-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorine in Modern Chemistry The strategic incorporation of fluorine into molecular architectures is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into molecular architectures is a cornerstone of contemporary drug discovery, agrochemical development, and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Consequently, the precise characterization of fluorinated compounds is of paramount importance. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. Its advantages are manifold: the ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[2][3] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, provides exquisite resolution and sensitivity to the local electronic environment, making it an ideal probe for structural elucidation and studying molecular interactions.[1][3]

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the ¹⁹F NMR chemical shift of 3-(2-fluoropropan-2-yl)isoxazol-5-amine, a molecule of interest in medicinal chemistry. While direct experimental data for this specific compound is not publicly available, this guide will provide a robust framework for its prediction, acquisition, and interpretation based on established principles and data from analogous structures.

Predicted ¹⁹F NMR Chemical Shift and Spectral Characteristics

The chemical shift of the fluorine atom in 3-(2-fluoropropan-2-yl)isoxazol-5-amine is primarily influenced by the electronic environment of the tertiary alkyl fluoride group. The isoxazole ring and the amine substituent will exert secondary effects.

Causality of Chemical Shift Prediction

The ¹⁹F NMR chemical shift is highly sensitive to the degree of shielding or deshielding of the fluorine nucleus. In the case of alkyl fluorides, the shielding decreases (a downfield or less negative chemical shift) as the substitution on the carbon atom bearing the fluorine increases.[4][5][6] This is due to the increasing number of occupied molecular orbitals associated with the fluorine, which leads to increased opportunities for mixing with virtual orbitals and a subsequent increase in paramagnetic deshielding.[4][5][6] Therefore, a tertiary alkyl fluoride, such as the 2-fluoropropan-2-yl group, is expected to have a chemical shift that is significantly downfield compared to primary or secondary alkyl fluorides.

Based on data for simple aliphatic fluorides, the chemical shift for a fluorine atom on a tertiary carbon (as in tert-butyl fluoride) is in a distinct region. While a precise prediction for our target molecule is not possible without experimental data, we can estimate a probable range.

Data Summary: Predicted ¹⁹F NMR Parameters
ParameterPredicted Value/CharacteristicRationale
Chemical Shift (δ) -140 to -160 ppmBased on the typical range for tertiary alkyl fluorides, adjusted for the electronic influence of the isoxazolyl group.
Multiplicity SeptetDue to coupling with the six equivalent protons of the two methyl groups (³JHF).
Coupling Constant (³JHF) 18-25 HzTypical value for three-bond H-F coupling in fluoroalkanes.
Referencing Internal CFCl₃ (0 ppm) or other suitable standard.Essential for accurate and reproducible measurements.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

The following protocol is a self-validating system designed to ensure high-quality, reproducible data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the 3-(2-fluoropropan-2-yl)isoxazol-5-amine sample is of high purity to avoid interference from fluorinated impurities.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent.[7] The choice of solvent is critical as it can influence the chemical shift. Common choices include CDCl₃, DMSO-d₆, or Acetone-d₆. Ensure the solvent does not have signals that overlap with the region of interest.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard.[7] While CFCl₃ (trichlorofluoromethane) is the historical standard (δ = 0 ppm), its volatility and environmental concerns have led to the use of other references such as C₆F₆ (hexafluorobenzene, δ ≈ -164.9 ppm) or C₆H₅F (fluorobenzene, δ ≈ -113.15 ppm).[8] The choice of standard should be based on its chemical inertness towards the analyte and its signal not overlapping with the analyte's signals.

Step 2: NMR Spectrometer Setup
  • Probe Tuning: Tune and match the NMR probe to the ¹⁹F frequency. This is a critical step to ensure maximum sensitivity and optimal pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.[7] Subsequently, shim the magnetic field to achieve good homogeneity, which is essential for high resolution and sharp spectral lines.

Step 3: Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment is generally sufficient for a simple ¹⁹F spectrum.[7]

  • Spectral Width (SW): Given the wide chemical shift range of ¹⁹F NMR, it is crucial to set an appropriate spectral width to avoid signal aliasing (folding).[9] For an unknown compound, initially use a large spectral width (e.g., 200-250 ppm) centered around the predicted chemical shift.[9]

  • Transmitter Offset (O1p): Set the transmitter offset to the center of the expected spectral region to ensure uniform excitation across the signals of interest.

  • Acquisition Time (AQ): An acquisition time of 0.5 to 1.0 seconds is typically adequate for good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually sufficient for ¹⁹F nuclei, which generally have shorter relaxation times than ¹H. For quantitative measurements, a longer delay (5 x T₁) is necessary.

  • Number of Scans (NS): Due to the high sensitivity of ¹⁹F NMR, a relatively small number of scans (e.g., 16 or 32) is often enough to achieve a good signal-to-noise ratio.[10]

Step 4: Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is crucial for accurate integration.

  • Referencing: Reference the spectrum to the signal of the internal standard.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹⁹F NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A High-Purity Analyte B Deuterated Solvent Selection A->B C Addition of Internal Reference B->C D Probe Tuning & Matching C->D Sample Insertion E Locking & Shimming D->E F Setting Acquisition Parameters (SW, O1p, AQ, D1, NS) E->F G Fourier Transform F->G FID Acquisition H Phasing & Baseline Correction G->H I Referencing H->I J Chemical Shift Determination I->J Processed Spectrum K Multiplicity & J-Coupling Analysis J->K L Structural Confirmation K->L

Caption: Workflow for ¹⁹F NMR analysis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹⁹F NMR chemical shift data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine. By leveraging established principles of ¹⁹F NMR spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and other novel fluorinated molecules. The detailed experimental protocol and workflow are designed to ensure data integrity and reproducibility, which are critical in research and drug development settings.

References

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • 19F NMR spectroscopy. Bio-protocol. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed. [Link]

  • 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Link]

  • F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • F-19 NMR chemical shifts. 1. Aliphatic fluorides. ResearchGate. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

Sources

Exploratory

Toxicity Profiling and Metabolic Stability of the 3-(2-Fluoropropan-2-yl)isoxazol-5-amine Scaffold in Early Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals Executive Summary: The Double-Edged Sword of Fluorination In early-stage drug discovery, the 5-aminoisoxazole ring is widely recognized as a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The Double-Edged Sword of Fluorination

In early-stage drug discovery, the 5-aminoisoxazole ring is widely recognized as a privileged pharmacophore, frequently deployed as an amide bioisostere in the design of kinase inhibitors and bromodomain (BET) inhibitors. To optimize the pharmacokinetic (PK) profile of these scaffolds, medicinal chemists routinely incorporate fluorine. The substitution of a standard isopropyl group with a 2-fluoropropan-2-yl moiety is a classic tactic designed to block cytochrome P450 (CYP)-mediated aliphatic hydroxylation at the tertiary carbon.

However, as seasoned application scientists know, blocking one metabolic liability often unmasks another. While the tertiary fluorine successfully improves intrinsic clearance ( CLint​ ), it induces a phenomenon known as metabolic shunting. By occluding the aliphatic soft spot, the metabolic flux is redirected toward the electron-rich 5-aminoisoxazole core. This guide dissects the mechanistic toxicology of the 3-(2-fluoropropan-2-yl)isoxazol-5-amine scaffold, detailing the causality behind its bioactivation and providing field-proven, self-validating protocols to assess idiosyncratic drug toxicity (IDT) risk.

Mechanistic Toxicology: Causality of Isoxazole Bioactivation

To understand the toxicity profile of this specific scaffold, we must analyze the interplay between the fluorinated side chain and the heterocyclic core.

The Protective Role of the Fluoroisopropyl Group

The incorporation of fluorine is driven by physical organic chemistry principles. The high bond dissociation energy of the C–F bond (~116 kcal/mol) effectively abrogates CYP3A4/CYP2C9-mediated oxidation at the tertiary carbon . Furthermore, the electron-withdrawing nature of the fluorine atom subtly lowers the pKa​ of the adjacent isoxazole ring, which can enhance membrane permeability and target binding affinity.

The Vulnerability of the Isoxazol-5-amine Core

Despite improved aliphatic stability, the N–O bond of the isoxazole ring is inherently weak and highly susceptible to single-electron transfer from the CYP450 heme iron. When metabolic flux is forced onto the ring, the scaffold undergoes reductive cleavage or N-hydroxylation of the primary amine . This bioactivation generates highly electrophilic transient species—specifically enimines or cyanoacroleins . These reactive metabolites (RMs) covalently bind to hepatic proteins, initiating immune-mediated idiosyncratic hepatotoxicity or acting as mechanism-based inactivators of the CYP enzymes themselves .

Pathway Parent 3-(2-fluoropropan-2-yl) isoxazol-5-amine CYP CYP450 Oxidation / Reductive Cleavage Parent->CYP Hepatic Metabolism RM Reactive Electrophile (Enimine / Cyanoacrolein) CYP->RM N-O Bond Scission GSH GSH Trapping (Detoxification Assay) RM->GSH In Vitro Trapping Tox Protein Covalent Binding (Idiosyncratic Toxicity) RM->Tox In Vivo Accumulation

Metabolic Bioactivation Pathway of 5-Aminoisoxazoles.

Self-Validating Experimental Protocols

To accurately profile the toxicity of the 3-(2-fluoropropan-2-yl)isoxazol-5-amine scaffold, standard metabolic stability assays are insufficient. The protocols below are designed as self-validating systems to definitively confirm the presence and mechanism of reactive metabolites.

Protocol 1: Reactive Metabolite Trapping via GSH/KCN in Human Liver Microsomes (HLM)

Causality & Validation: Electrophilic enimines are transient and cannot be detected directly. Glutathione (GSH) acts as a soft nucleophile surrogate for cellular proteins, while Potassium Cyanide (KCN) traps hard electrophiles (e.g., iminium ions). By utilizing LC-MS/MS neutral loss scanning for m/z 129 (the specific loss of pyroglutamic acid from GSH), this protocol self-validates by filtering out non-adduct background noise, eliminating false positives .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Matrix: In a 96-well plate, combine pooled Human Liver Microsomes (HLM) (1.0 mg/mL final protein concentration), the test compound (10 µM), and trapping agents (5 mM GSH and 1 mM KCN).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: After exactly 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 100 nM labetalol).

  • Precipitation: Centrifuge the plates at 14,000 × g for 15 minutes at 4 °C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Employ positive ion mode with a neutral loss scan of 129 Da to specifically identify and quantify GSH-adduct formation.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) IC50 Shift Assay

Causality & Validation: If N–O bond cleavage generates a reactive species that covalently binds to the CYP heme or apoprotein, the enzyme will be irreversibly inhibited (suicide inhibition). A standard IC50​ assay cannot distinguish reversible from irreversible inhibition. By pre-incubating the compound with the enzyme and NADPH before adding the probe substrate, a leftward shift in the IC50​ curve self-validates the presence of mechanism-dependent toxicity.

Step-by-Step Methodology:

  • Pre-incubation: Incubate the test compound (serial dilutions from 0.1 to 50 µM) with recombinant CYP3A4 (50 pmol/mL) and NADPH (1 mM) at 37 °C for 30 minutes. Run a parallel control plate without NADPH.

  • Dilution: Dilute the pre-incubation mixture 10-fold into a secondary incubation plate containing the CYP3A4 probe substrate (midazolam at its Km​ of 3 µM) and fresh NADPH (1 mM).

  • Secondary Incubation: Incubate the secondary plate for 10 minutes at 37 °C.

  • Quenching: Stop the reaction with ice-cold methanol containing a stable-isotope labeled internal standard (e.g., D4​ -1'-hydroxymidazolam).

  • Quantification: Measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Analysis: Calculate the IC50​ shift ratio ( IC50​ minus NADPH / IC50​ plus NADPH). A ratio > 1.5 definitively indicates time-dependent inhibition.

Quantitative Data Presentation

The table below illustrates the "metabolic shunting" effect. While the fluorinated isoxazole exhibits vastly superior metabolic stability (lower CLint​ ) compared to its non-fluorinated counterpart, it generates significantly higher levels of toxic GSH adducts and exhibits potent time-dependent inhibition.

Table 1: Comparative In Vitro Toxicity Metrics of Isoxazole Derivatives

Compound ScaffoldAliphatic CLint​ (µL/min/mg)GSH Adduct Formation (pmol/min/mg)CYP3A4 IC50​ Shift RatioPredicted IDT Risk
3-isopropylisoxazol-5-amine 85.4 (High)1.2 (Low)1.1Low
3-(2-fluoropropan-2-yl)isoxazol-5-amine 12.1 (Low)48.7 (High)2.8High
Leflunomide (Positive Control)8.5 (Low)65.3 (High)1.8High

High-Throughput Screening Workflow

To systematically manage the liability of fluorinated isoxazoles during hit-to-lead optimization, drug discovery teams should implement the following decision matrix workflow.

Workflow A Compound Library (Fluorinated Isoxazoles) B HLM Incubation (+NADPH, GSH/KCN) A->B  Metabolic  Activation C LC-MS/MS Analysis (Neutral Loss Scanning) B->C  Adduct  Detection D CYP TDI Assay (IC50 Shift) B->D  Enzyme  Inactivation E Lead Optimization Decision Matrix C->E  Tox Data D->E  DDI Risk

High-Throughput Toxicity Screening Workflow for Isoxazoles.

Strategic Conclusion for Lead Optimization

The 3-(2-fluoropropan-2-yl)isoxazol-5-amine scaffold perfectly demonstrates the complexities of modern medicinal chemistry. While fluorination successfully mitigates rapid aliphatic clearance, it forces the molecule down a toxicological pathway characterized by N–O bond scission and reactive electrophile generation.

For drug development professionals, the presence of this scaffold should trigger immediate structural alert protocols. If high GSH adduct formation and TDI shift ratios are observed, teams must pivot toward bioisosteric replacement of the isoxazole core (e.g., utilizing pyrazoles or 1,2,4-oxadiazoles) to decouple metabolic stability from idiosyncratic toxicity.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. URL:[Link]

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. PubMed (NIH). URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC (NIH). URL:[Link]

  • Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. PubMed (NIH). URL:[Link]

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. ACS Publications. URL:[Link]

Foundational

3-(2-Fluoropropan-2-yl)isoxazol-5-amine: A Comprehensive Technical and Safety Guide for Drug Development

Executive Summary 3-(2-Fluoropropan-2-yl)isoxazol-5-amine (CAS: 1049677-76-0) is a highly specialized fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Unlike standard aliphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Fluoropropan-2-yl)isoxazol-5-amine (CAS: 1049677-76-0) is a highly specialized fluorinated heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Unlike standard aliphatic amines, this compound features a unique isoxazol-5-amine core coupled with a lipophilic 2-fluoropropan-2-yl moiety. It serves as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of NEK7 kinase inhibitors targeting the NLRP3 inflammasome[2], and RET kinase inhibitors for targeted oncology[3]. This whitepaper synthesizes its physicochemical profile, mechanistic safety data, and validated experimental workflows for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the physical and structural properties of 3-(2-fluoropropan-2-yl)isoxazol-5-amine is essential for predicting its behavior in both synthetic reactions and biological systems. The presence of the fluorine atom significantly lowers the basicity of the adjacent amine through inductive electron withdrawal, while simultaneously increasing the metabolic stability and lipophilicity of the resulting drug candidates.

PropertyValue / Description
Chemical Name 3-(2-Fluoropropan-2-yl)isoxazol-5-amine
CAS Registry Number 1049677-76-0
Molecular Formula C6H9FN2O
Molecular Weight 144.15 g/mol
SMILES String NC1=CC(C(C)(F)C)=NO1
Appearance Solid (typically white to off-white)
Storage Conditions 2-8°C, sealed in a dry, dark environment

Data synthesized from commercial chemical databases and patent literature[1][2].

Hazard Mitigation & Safety Protocols (SDS Equivalency)

Traditional Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical causality. For researchers handling 3-(2-fluoropropan-2-yl)isoxazol-5-amine, understanding why these hazards exist is critical for designing effective mitigation strategies[1].

  • H302 (Harmful if swallowed) : The fluorinated isopropyl group enhances the molecule's lipophilicity (LogP), facilitating rapid permeation across gastrointestinal lipid bilayers. Once absorbed, the heteroaromatic amine can interfere with systemic metabolic pathways[1].

  • H315 (Skin irritation) & H319 (Serious eye irritation) : The primary amine group acts as a localized base. Upon contact with the aqueous environment of the skin or eyes, it disrupts local pH homeostasis and lipid membranes, leading to acute inflammatory responses[1].

  • H335 (May cause respiratory irritation) : As a fine solid, aerosolized particles can deposit in the respiratory tract, where the compound's basicity irritates the mucosal lining[1].

Handling Protocol & Environmental Controls:

  • Storage Causality : The compound must be stored at 2-8°C in the dark[1]. Isoxazol-5-amines are susceptible to photolytic and oxidative degradation, which can lead to ring-opening and the formation of reactive, highly colored impurities. Cold, dark storage suppresses these thermal and photochemical degradation pathways.

  • PPE : Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a well-ventilated fume hood are mandatory to prevent dermal and inhalation exposure.

Synthetic Utility & Experimental Workflows

In drug discovery, 3-(2-fluoropropan-2-yl)isoxazol-5-amine is frequently coupled with carboxylic acids to form amide bonds, generating potent kinase inhibitors[2][3]. However, the amine at the 5-position of the isoxazole is electronically deactivated due to the electron-withdrawing nature of the heteroaromatic oxygen and nitrogen atoms. Standard coupling conditions often fail or result in low yields.

Self-Validating Amide Coupling Protocol:

  • Activation Phase : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the poor nucleophilicity of the isoxazol-5-amine. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the active ester.

  • Coupling Phase : Add 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.1 eq) to the mixture. Stir the reaction at 40°C for 16 hours.

    • Causality: Mild heating (40°C) provides the necessary activation energy to drive the nucleophilic attack of the deactivated heteroaromatic amine.

  • In-Process Control (Self-Validation) : After 16 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Metric: The reaction is deemed successful and complete when the extracted ion chromatogram (EIC) shows the disappearance of the amine precursor peak (m/z 145[M+H]+) and the dominant presence of the target amide mass. If unreacted amine remains, add an additional 0.5 eq of HATU/DIPEA.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 to neutralize remaining acid/base, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Biological Application: Kinase Inhibition Pathways

Once integrated into a larger pharmacophore, the 3-(2-fluoropropan-2-yl)isoxazole moiety frequently acts as a critical binding determinant in the ATP-binding pocket of kinases. For instance, in the development of NEK7 inhibitors, this moiety establishes essential hydrogen bonds and hydrophobic interactions that prevent NEK7 from promoting the assembly of the NLRP3 inflammasome complex[2]. This downstream inhibition halts the release of pro-inflammatory cytokines like IL-1β and IL-18, offering therapeutic potential for type 2 diabetes, atherosclerosis, and gout[2].

G cluster_synthesis Chemical Synthesis & Integration cluster_biology Biological Mechanism of Action A Precursor Methyl 2-fluoro-2-methylpropionate B Key Intermediate 3-(2-fluoropropan-2-yl)isoxazol-5-amine A->B Cyclization (NH2OH) C Active Pharmaceutical Ingredient (e.g., NEK7 / RET Inhibitor) B->C Amide Coupling (HATU/DIPEA) D Target Kinase (NEK7) C->D Competitive Inhibition E Protein Complex (NLRP3 Inflammasome) D->E Promotes Assembly F Disease Phenotype (Inflammation / IL-1β Release) E->F Triggers Response

Workflow from 3-(2-fluoropropan-2-yl)isoxazol-5-amine synthesis to NEK7 kinase inhibition.

References

  • Title : Inhibitors of NEK7 kinase (US11161852B1) Source : Google Patents URL :[2]

  • Title : RET kinase inhibitors (US11970485B2) Source : Google Patents URL :[3]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 3-(2-fluoropropan-2-yl)isoxazol-5-amine as a Bioisostere in Medicinal Chemistry

Introduction: The Strategic Imperative for Advanced Bioisosteres In the landscape of modern drug discovery, lead optimization is a critical, resource-intensive phase where medicinal chemists systematically refine a hit c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative for Advanced Bioisosteres

In the landscape of modern drug discovery, lead optimization is a critical, resource-intensive phase where medicinal chemists systematically refine a hit compound to enhance its pharmacological and pharmacokinetic profile. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process.[1][2][3] This strategy aims to improve potency, selectivity, and metabolic stability while mitigating toxicity and securing novel intellectual property.[4][5]

The isoxazole ring is a privileged five-membered heterocycle in medicinal chemistry, valued for its electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[6][7][8][9] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10] Concurrently, the strategic incorporation of fluorine has become a transformative tool in drug design.[11][12] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pKa, lipophilicity, conformation, and metabolic fate.[13][14][15]

This guide introduces 3-(2-fluoropropan-2-yl)isoxazol-5-amine , a novel scaffold that merges the benefits of the isoxazole core with the nuanced effects of a monofluorinated tertiary alkyl group. This molecule is presented not merely as a building block, but as a sophisticated bioisosteric tool designed to solve complex challenges in lead optimization. We will explore its rationale, potential applications, and provide detailed protocols for its synthesis and evaluation.

Section 1: The Bioisosteric Rationale of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

The power of this scaffold lies in its ability to serve as a non-classical bioisostere for several common functionalities, offering a multi-faceted approach to property modulation.

Mimicking Common Functional Groups

The 3-(2-fluoropropan-2-yl)isoxazol-5-amine moiety can be conceptualized as a bioisosteric replacement for functionalities such as substituted anilines, amides, or ureas, particularly those bearing bulky, lipophilic groups like a tert-butyl moiety.

G cluster_0 Parent Moiety cluster_1 Bioisosteric Replacement A tert-Butyl Aniline / Amide B 3-(2-fluoropropan-2-yl)isoxazol-5-amine A->B Bioisosteric Replacement

Bioisosteric replacement strategy.
Key Physicochemical Advantages

The rationale for this replacement is grounded in the predictable modulation of key drug-like properties:

  • Metabolic Stability: The tertiary carbon of a tert-butyl or isopropyl group is often susceptible to cytochrome P450-mediated oxidation. The presence of a highly electronegative fluorine atom at this position acts as a "metabolic shield," sterically and electronically hindering enzymatic attack and significantly increasing the compound's half-life.[14][15]

  • Lipophilicity and Solubility: While fluorination of aromatic rings often increases lipophilicity, the effect on aliphatic groups can be more nuanced.[13][16] The polar C-F bond in the 2-fluoropropan-2-yl group can introduce a favorable dipole moment, potentially reducing the overall lipophilicity (LogD) compared to a non-fluorinated analogue like a tert-butyl group.[17] This can lead to improved aqueous solubility, a common hurdle in drug development.

  • pKa Modulation: The electron-withdrawing effect of the 2-fluoropropan-2-yl group can subtly lower the basicity (pKa) of the 5-amino group on the isoxazole ring.[14] This fine-tuning of pKa is critical for optimizing target engagement (especially with targets that have charged binding pockets), improving cell permeability, and avoiding undesirable lysosomal trapping.

  • Conformational Control: The fluorine atom, being larger than hydrogen, can impose conformational constraints on the molecule.[13] This can lock the side chain into a specific orientation, potentially leading to a more favorable, lower-energy binding conformation with the target protein, thereby enhancing potency and selectivity.

Section 2: Synthetic Protocol

While the target compound is commercially available[18], its de novo synthesis may be required for analogue preparation or scale-up. A robust and logical approach involves a [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis.[19][20]

G A 2-Fluoro-2-methylpropanenitrile B 2-Fluoro-N-hydroxy-2-methylpropanimidoyl chloride (Chlorooxime Intermediate) A->B  NH2OH·HCl, NCS C In situ generation of Nitrile Oxide B->C  Base (e.g., Et3N) E 3-(2-fluoropropan-2-yl)isoxazol-5-amine C->E  [3+2] Cycloaddition D Cyanoacetamide D->E  Dipolarophile

Proposed synthetic workflow.
Protocol: Synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

Objective: To synthesize the title compound via a nitrile oxide cycloaddition pathway.

Materials:

  • 2-Fluoro-2-methylpropanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Cyanoacetamide

  • Triethylamine (Et₃N)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Synthesis of the Chlorooxime Intermediate (2-Fluoro-N-hydroxy-2-methylpropanimidoyl chloride): a. To a stirred solution of 2-fluoro-2-methylpropanenitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol at 0 °C, add a solution of sodium methoxide (1.2 eq) in methanol dropwise. b. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC until starting material is consumed. c. Cool the reaction mixture back to 0 °C. Add N-Chlorosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. d. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. e. Quench the reaction with water and extract with dichloromethane (3x). f. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude chlorooxime is often used directly in the next step without further purification.

  • [3+2] Cycloaddition and Cyclization: a. To a solution of cyanoacetamide (1.1 eq) in methanol, add sodium methoxide (1.1 eq) and stir for 30 minutes at room temperature. b. Add the crude chlorooxime intermediate from Step 1 (1.0 eq) dissolved in a minimal amount of methanol. c. Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. This generates the nitrile oxide in situ. d. Stir the reaction at room temperature for 24 hours. The reaction progress can be monitored by LC-MS. e. Upon completion, neutralize the reaction with 1M HCl and concentrate under reduced pressure. f. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (2x). g. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford 3-(2-fluoropropan-2-yl)isoxazol-5-amine as a solid. b. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

Section 3: Protocols for Physicochemical and Biological Evaluation

To validate the utility of the bioisosteric replacement, the new analogue must be profiled against the parent compound.

Comparative Physicochemical Data (Hypothetical)
PropertyParent Compound (tert-Butyl Analogue)Bioisostere (Fluoro-Analogue)Rationale for Change
cLogP 3.52.8Increased polarity from C-F bond reduces lipophilicity.
Aqueous Solubility (pH 7.4) 5 µg/mL45 µg/mLLower lipophilicity and potential H-bonding improve solubility.
pKa (Basic Center) 9.28.5Inductive electron withdrawal by fluorine lowers basicity.
Polar Surface Area (PSA) 65 Ų65 ŲIsosteric nature maintains similar PSA.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of the compound by measuring its rate of depletion when incubated with HLM.[21]

G A Prepare HLM/ Buffer/Compound Mix B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) C->D E Protein Precipitation (Cold Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and Clint G->H

Workflow for HLM stability assay.

Methodology:

  • Reaction Mixture: Prepare a master mix in a phosphate buffer (pH 7.4) containing human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). This is the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 96-well plate containing 3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.[21]

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Comparative Metabolic Stability Data (Hypothetical)
CompoundHLM Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Interpretation
Parent (tert-Butyl) 1546.2High Clearance / Metabolically Labile
Bioisostere (Fluoro) > 90< 7.7Low Clearance / Metabolically Stable

Conclusion and Future Directions

The 3-(2-fluoropropan-2-yl)isoxazol-5-amine scaffold represents a highly strategic tool for medicinal chemists. It offers a pre-packaged solution for simultaneously addressing multiple common liabilities in drug discovery, including metabolic instability, poor solubility, and suboptimal basicity. By replacing a standard lipophilic group with this bioisostere, researchers can rationally engineer molecules with superior drug-like properties. The protocols provided herein offer a clear roadmap for the synthesis and evaluation of this valuable building block. Future work should focus on expanding the library of analogues based on this core, exploring substitutions at the 4-position of the isoxazole ring and modifications of the 5-amino group to further probe its utility across diverse biological targets and therapeutic areas.

References

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). World Journal of Pharmaceutical Research. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Glyn, R. J., & Pattison, G. ChemRxiv. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO - UFRJ. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. (2023). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.ws. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry. [Link]

  • Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. (2018). Chemical Communications. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). Taylor & Francis Online. [Link]

  • Application of Bioisosteres in Drug Design. (2012). SlideShare. [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). ACS Omega. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Biological Evaluation of 2Aryl2-fluoropropionic Acids as Possible Platforms for New Medicinal Agents. (2025). ResearchGate. [Link]

  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2020). The Journal of Organic Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Molecules. [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. (2011). Journal of Medicinal Chemistry. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. [Link]

  • Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. (2019). ResearchGate. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Using 3-(2-Fluoropropan-2-yl)isoxazol-5-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Fluorinated Isoxazoles in Modern Drug Discovery The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Isoxazoles in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions within the active sites of various biological targets.[1] When combined with fluorine, a bioisostere often employed to enhance metabolic stability, modulate physicochemical properties like lipophilicity and basicity, and influence molecular conformation, the resulting fluorinated isoxazole building blocks become exceptionally valuable for the development of novel therapeutics.[2][3][4] 3-(2-Fluoropropan-2-yl)isoxazol-5-amine is a prime example of such a scaffold, offering a strategic entry point for molecular diversification through its reactive primary amine.

This guide provides detailed application notes and robust protocols for the utilization of 3-(2-fluoropropan-2-yl)isoxazol-5-amine in palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of compound libraries targeting a range of therapeutic areas. The protocols are based on well-established principles of cross-coupling chemistry and are intended to serve as a comprehensive starting point for reaction optimization.[5]

Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[5][6] Understanding the fundamental catalytic cycles is paramount for troubleshooting and optimizing these transformations.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone for the synthesis of carbon-nitrogen bonds, facilitating the coupling of amines with aryl halides or pseudohalides.[7][8][9] The catalytic cycle generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Amination Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-Halide Complex Oxidative_Addition->Aryl-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Aryl-Pd(II)-X->Amine_Coordination R₂NH, Base Aryl-Pd(II)-NR2 Aryl-Pd(II)-Amido Complex Amine_Coordination->Aryl-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Aryl-Amine Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[7][10]

The Suzuki-Miyaura Coupling Catalytic Cycle

While 3-(2-fluoropropan-2-yl)isoxazol-5-amine itself acts as a nucleophile in C-N couplings, it can be readily converted to a 5-halo or 5-triflyloxyisoxazole derivative, which can then serve as an electrophilic partner in C-C bond-forming reactions like the Suzuki-Miyaura coupling. This reaction couples an organoboron reagent with an organohalide.[11]

Suzuki-Miyaura Coupling Cycle cluster_1 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R¹-X R1-Pd(II)-X R¹-Pd(II)-Halide Complex Oxidative_Addition->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R²-B(OR)₂ R1-Pd(II)-R2 R¹-Pd(II)-R² Complex Transmetalation->R1-Pd(II)-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R¹-R² Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a key step in this cycle. The choice of base is crucial for activating the organoboron species.[11]

Experimental Protocols

The following protocols are designed as a starting point for the use of 3-(2-fluoropropan-2-yl)isoxazol-5-amine in cross-coupling reactions. Optimization of reaction conditions (temperature, solvent, base, ligand, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig N-Arylation of an Aryl Bromide

This protocol details a representative Buchwald-Hartwig amination using 3-(2-fluoropropan-2-yl)isoxazol-5-amine as the amine source.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-(2-Fluoropropan-2-yl)isoxazol-5-amine158.151.01.0
Aryl Bromide (e.g., 4-bromotoluene)171.041.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.620.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-5 mL-

Experimental Workflow:

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Vessel Oven-dried Schlenk flask Reagents Add 3-(2-fluoropropan-2-yl)isoxazol-5-amine, Aryl Bromide, NaOtBu, and XPhos Vessel->Reagents Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add anhydrous Toluene Inert->Solvent Catalyst Add Pd₂(dba)₃ Solvent->Catalyst Heat Heat to 100 °C with stirring Catalyst->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 equiv), the aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.04 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Add Pd₂(dba)₃ (0.02 equiv) to the flask.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, and carefully quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Synthesis of a 5-Bromo-3-(2-fluoropropan-2-yl)isoxazole Intermediate

To utilize the scaffold in Suzuki-Miyaura couplings, the amine must first be converted to a halide. This can be achieved via a Sandmeyer-type reaction.

Reaction Scheme:

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-(2-Fluoropropan-2-yl)isoxazol-5-amine158.151.01.0
Copper(II) Bromide (CuBr₂)223.351.51.5
tert-Butyl Nitrite (tBuONO)103.121.51.5
Anhydrous Acetonitrile-10 mL-

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 equiv) and CuBr₂ (1.5 equiv) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.5 equiv) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to yield 5-bromo-3-(2-fluoropropan-2-yl)isoxazole.

This brominated intermediate can then be used in a standard Suzuki-Miyaura coupling protocol.[11]

Data Interpretation and Characterization

The successful synthesis of the cross-coupled products should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and determine the appropriate solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product. The presence of the fluorinated isopropyl group should give a characteristic signal in the ¹⁹F NMR spectrum.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product.

Troubleshooting and Scientific Insights

  • Low Yield in Buchwald-Hartwig Amination: If low yields are observed, consider screening different ligands (e.g., RuPhos, SPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents (e.g., dioxane, DMF). The electronic nature of the aryl halide can significantly impact reactivity.[10]

  • Decomposition of Starting Material: The isoxazole ring can be sensitive to certain reaction conditions. If decomposition is observed, consider lowering the reaction temperature or using a milder base.[12]

  • Difficulty in Purification: The polarity of the product can be similar to that of the starting amine. Careful selection of the mobile phase for column chromatography is essential.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Aryl halides and organic solvents should be handled in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium- Catalyzed Cross-Coupling Reactions of 2,3 - Benchchem.
  • PMC. (n.d.). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2026, March 12). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. [Link]

  • ResearchGate. (n.d.). Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective. [Link]

  • ACS Publications. (2022, April 26). Ring-Opening Fluorination of Isoxazoles. [Link]

  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PMC. (n.d.). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig amination. [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. [Link]

  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. [Link]

  • ACS Publications. (2011, November 2). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-fluoropropan-2-yl)isoxazol-5-amine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-fluoropropan-2-yl)isoxazol-5-amine is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural motif, featuring a fluorinated tertiary alkyl group on an aminoisoxazole core, makes it a valuable building block for the synthesis of novel therapeutic agents. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides a comprehensive guide for the scale-up manufacturing of this compound, detailing a robust and efficient two-step synthetic pathway. The chosen route, proceeding through a Claisen condensation followed by a cyclization reaction, is designed for scalability, safety, and high yield.

Synthetic Strategy: A Two-Step Approach to Scalable Production

The manufacturing process is divided into two main stages: the synthesis of the key intermediate, 4-fluoro-4-methyl-3-oxopentanenitrile, via a Claisen condensation, followed by its cyclization with hydroxylamine to yield the final product. This strategy is advantageous for large-scale production due to the use of readily available starting materials, straightforward reaction conditions, and high overall yield.

Manufacturing_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis start_materials_1 Ethyl 2-fluoro-2-methylpropanoate Acetonitrile Sodium Hydride claisen_condensation Claisen Condensation start_materials_1->claisen_condensation THF, 70°C workup_1 Quenching & Extraction claisen_condensation->workup_1 purification_1 Distillation workup_1->purification_1 intermediate 4-fluoro-4-methyl-3-oxopentanenitrile purification_1->intermediate cyclization Cyclization Reaction intermediate->cyclization Ethanol/Water, Reflux start_materials_2 Hydroxylamine Hydrochloride Sodium Hydroxide start_materials_2->cyclization workup_2 Extraction cyclization->workup_2 purification_2 Crystallization workup_2->purification_2 final_product 3-(2-fluoropropan-2-yl)isoxazol-5-amine purification_2->final_product

Figure 1: Overall manufacturing workflow for 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

Stage 1: Synthesis of 4-fluoro-4-methyl-3-oxopentanenitrile

The initial step involves a Claisen condensation between ethyl 2-fluoro-2-methylpropanoate and acetonitrile.[1] This reaction is a classic C-C bond-forming reaction that is well-suited for creating the β-ketonitrile structure required for the subsequent cyclization.[2][3][4][5][6][7] Sodium hydride is employed as a strong base to deprotonate acetonitrile, forming the nucleophilic enolate that then attacks the ester.

Claisen_Condensation acetonitrile Acetonitrile enolate Acetonitrile Enolate acetonitrile->enolate + NaH - H2 NaH Sodium Hydride (NaH) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate + Ethyl 2-fluoro-2-methylpropanoate ester Ethyl 2-fluoro-2-methylpropanoate ester->tetrahedral_intermediate beta_ketonitrile 4-fluoro-4-methyl-3-oxopentanenitrile tetrahedral_intermediate->beta_ketonitrile - Sodium Ethoxide ethoxide Sodium Ethoxide tetrahedral_intermediate->ethoxide

Figure 2: Reaction mechanism for the Claisen condensation.

Experimental Protocol: Stage 1

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Ethyl 2-fluoro-2-methylpropanoate134.1435.0260.9
Acetonitrile41.0516.6404.4
Sodium Hydride (60% in oil)24.00 (as NaH)10.4260.0
Tetrahydrofuran (THF)72.11300 L-
Water18.02As needed-
Ethyl Acetate88.11As needed-
Sodium Sulfate (anhydrous)142.04As needed-

Procedure:

  • Reactor Setup and Inerting: A suitable glass-lined reactor is thoroughly cleaned, dried, and inerted with nitrogen.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with a 60% dispersion of sodium hydride in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor.

  • Ester Addition: Slowly add ethyl 2-fluoro-2-methylpropanoate to the suspension.

  • Acetonitrile Addition: Carefully add acetonitrile dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the internal temperature below 30 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 70 °C and maintain for 3 hours.[1] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of water. Caution: This is a highly exothermic process and will generate hydrogen gas. Ensure adequate ventilation and proper safety precautions.

  • Extraction: Transfer the quenched reaction mixture to a separation vessel. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-4-methyl-3-oxopentanenitrile.

  • Purification: Purify the crude product by vacuum distillation to yield the pure β-ketonitrile as a yellow oil.

Safety Considerations for Stage 1:
  • Sodium Hydride: Sodium hydride is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[8][9][10] It should be handled under an inert atmosphere (nitrogen or argon) in a dry environment.[11] Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[8] A Class D fire extinguisher should be readily available.

  • Acetonitrile: Acetonitrile is a flammable and toxic liquid.[12][13][14] It should be handled in a well-ventilated area, and inhalation of vapors should be avoided.

  • Quenching: The quenching of sodium hydride is a particularly hazardous step due to the rapid evolution of hydrogen gas. This must be performed slowly and with efficient cooling.

Stage 2: Synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

The final step is the cyclization of the β-ketonitrile with hydroxylamine to form the desired 5-aminoisoxazole.[8][13] This reaction is a well-established and efficient method for the synthesis of this class of heterocycles.[15] The reaction is typically carried out in a protic solvent system, such as ethanol and water, under reflux conditions.

Experimental Protocol: Stage 2

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-fluoro-4-methyl-3-oxopentanenitrile129.1331.0240.0
Hydroxylamine Hydrochloride69.4918.3263.4
Sodium Hydroxide40.0010.6265.0
Ethanol46.07200 L-
Water18.02As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Reagent Preparation: In a separate vessel, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water.

  • Reaction Setup: Charge a clean, dry reactor with the purified 4-fluoro-4-methyl-3-oxopentanenitrile and ethanol.

  • Cyclization: Add the prepared hydroxylamine solution to the reactor. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-(2-fluoropropan-2-yl)isoxazol-5-amine by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final product as a solid.

Safety Considerations for Stage 2:
  • Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially at elevated temperatures. It is important to avoid heating hydroxylamine in the absence of a solvent.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable liquids. All heating and concentration steps should be carried out in a well-ventilated area, away from ignition sources.

Conclusion

The described two-step manufacturing process provides a reliable and scalable route to 3-(2-fluoropropan-2-yl)isoxazol-5-amine. By carefully controlling reaction conditions and adhering to stringent safety protocols, this valuable building block can be produced in high yield and purity, facilitating its use in drug discovery and development programs. The process relies on well-established chemical transformations and utilizes readily available starting materials, making it an economically viable approach for industrial-scale production.

Sources

Application

Application Note: Versatile Derivatization Strategies for 3-(2-fluoropropan-2-yl)isoxazol-5-amine

Abstract: This document provides a comprehensive guide to the chemical derivatization of 3-(2-fluoropropan-2-yl)isoxazol-5-amine, a valuable scaffold for medicinal chemistry and drug discovery. The 5-amino group serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the chemical derivatization of 3-(2-fluoropropan-2-yl)isoxazol-5-amine, a valuable scaffold for medicinal chemistry and drug discovery. The 5-amino group serves as a versatile synthetic handle for a wide range of chemical modifications. This guide details field-proven protocols for key transformations including N-acylation, N-sulfonylation, reductive amination, and advanced multicomponent reactions such as the Ugi reaction. Furthermore, it addresses the conversion of the amine to a diazonium salt for subsequent Sandmeyer-type reactions. Each protocol is accompanied by a scientific rationale, step-by-step instructions, and guidance on the analytical characterization of the resulting derivatives, empowering researchers to generate diverse compound libraries for screening and lead optimization.

Introduction

1.1 The Isoxazole Scaffold in Medicinal Chemistry Isoxazole is a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. This motif is a prominent pharmacophore found in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2][3] Derivatives of isoxazole exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5]

1.2 Role of the 5-Amino Group as a Synthetic Handle The presence of a primary amino group at the 5-position of the isoxazole ring offers a crucial point for chemical modification. This nucleophilic center allows for the straightforward introduction of diverse functional groups and structural motifs, enabling the systematic exploration of the structure-activity relationship (SAR) of a lead compound.[6][7] Common derivatization strategies targeting this group include the formation of amides, sulfonamides, and substituted amines, which are fundamental transformations in drug development.[8][9]

1.3 Significance of the 3-(2-fluoropropan-2-yl) Substituent The incorporation of fluorine into drug candidates is a widely used strategy to modulate key physicochemical properties. The 2-fluoropropan-2-yl group, a tertiary fluoroalkyl moiety, can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity.[10] The unique steric and electronic effects of this group must be considered when planning derivatization strategies.[11]

Core Reactivity and Strategic Considerations

2.1 Nucleophilicity of the 5-Aminoisoxazole Moiety The exocyclic amino group at the C5 position of the isoxazole ring is nucleophilic and readily participates in reactions with a variety of electrophiles. Its reactivity is comparable to that of an aniline, though it can be attenuated by the electron-withdrawing nature of the heterocyclic ring system.

2.2 Steric and Electronic Influence of the Fluoroalkyl Group The 3-(2-fluoropropan-2-yl) group exerts a modest inductive electron-withdrawing effect and presents considerable steric bulk in the vicinity of the C4 position. While its electronic influence on the distal C5-amino group is minimal, its size may sterically shield the amine from very bulky electrophiles, a factor to consider in reagent selection.

2.3 Overview of Derivatization Pathways The primary amino group of the title compound is a gateway to a diverse set of derivatives. The following diagram illustrates the principal synthetic routes detailed in this guide.

G cluster_start Starting Material cluster_derivatives Derivative Classes start 3-(2-fluoropropan-2-yl)isoxazol-5-amine amide N-Acyl Amides start->amide Acylation sulfonamide N-Sulfonamides start->sulfonamide Sulfonylation alkylamine N-Alkyl Amines start->alkylamine Reductive Amination ugi α-Acylamino Amides (Ugi Products) start->ugi Ugi MCR halide 5-Halo-isoxazoles start->halide Diazotization + Sandmeyer

Caption: Key derivatization pathways for 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

Protocols for N-Functionalization

N-Acylation for Amide Synthesis

3.1.1 Scientific Rationale The formation of an amide bond via acylation of the primary amine is one of the most robust and widely used reactions in medicinal chemistry. It introduces a stable, planar group capable of acting as both a hydrogen bond donor and acceptor. The reaction typically proceeds readily at or below room temperature using an acid chloride or anhydride in the presence of a non-nucleophilic base to scavenge the generated acid (e.g., HCl).

3.1.2 Protocol: General Procedure for Acylation with an Acid Chloride

  • Reagent Preparation: Dissolve 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl derivative.

3.1.3 Data Interpretation: Expected Spectroscopic Shifts

  • ¹H NMR: Disappearance of the broad NH₂ singlet. Appearance of a new, sharp NH singlet, typically shifted downfield (δ 8-10 ppm).

  • ¹³C NMR: A downfield shift of the C5 carbon of the isoxazole ring. Appearance of a new carbonyl carbon signal (δ 165-175 ppm).

  • IR: Appearance of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • MS (ESI+): The [M+H]⁺ ion will correspond to the mass of the starting amine plus the mass of the acyl group minus the mass of a hydrogen atom.

G start Dissolve Amine and Base in DCM reagent Add Acyl Chloride at 0 °C start->reagent react Stir at RT (2-16 h) reagent->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify

Caption: Workflow for N-Acylation.

N-Sulfonylation for Sulfonamide Synthesis

3.2.1 Scientific Rationale Sulfonamides are a critical class of functional groups in pharmaceuticals, known for their ability to mimic the transition state of tetrahedral intermediates and act as potent enzyme inhibitors. The synthesis is analogous to acylation, involving the reaction of the amine with a sulfonyl chloride. Pyridine is often used as both the base and solvent, as it is effective at catalyzing the reaction and scavenging HCl.[9]

3.2.2 Protocol: General Procedure for Sulfonylation with a Sulfonyl Chloride

  • Reagent Preparation: Dissolve 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq.) in pyridine (approx. 0.2 M concentration).

  • Reaction Initiation: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into ice-cold 1M HCl. If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer (or a solution of the redissolved precipitate) sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or recrystallization.

3.2.3 Data Interpretation: Expected Spectroscopic Shifts

  • ¹H NMR: Disappearance of the NH₂ signal and appearance of a downfield NH singlet (often > δ 9 ppm).

  • ¹³C NMR: A downfield shift of the C5 carbon.

  • IR: Appearance of characteristic asymmetric and symmetric S=O stretches at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively.

  • MS (ESI+): The [M+H]⁺ ion will correspond to the mass of the starting amine plus the mass of the sulfonyl group.

G start Dissolve Amine in Pyridine reagent Add Sulfonyl Chloride at 0 °C start->reagent react Stir at RT (4-24 h) reagent->react workup Acidic Quench & Extraction react->workup purify Purification workup->purify

Caption: Workflow for N-Sulfonylation.

Reductive Amination for N-Alkylation

3.3.1 Scientific Rationale Reductive amination is a powerful method for forming C-N bonds, providing access to secondary and tertiary amines. The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions that favor imine formation.

3.3.2 Protocol: General Procedure for Reductive Amination with an Aldehyde

  • Reagent Preparation: To a solution of 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq.) and the desired aldehyde (1.1 eq.) in an appropriate solvent like dichloroethane (DCE) or THF, add acetic acid (2-3 drops) to catalyze imine formation.

  • Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of the imine intermediate and starting amine by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir until gas evolution ceases. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

3.3.3 Data Interpretation: Expected Spectroscopic Shifts

  • ¹H NMR: Disappearance of the NH₂ signal. For a secondary amine, a new NH signal will appear (typically broad, δ 3-6 ppm), along with new signals for the added alkyl group (e.g., a CH₂ group adjacent to the nitrogen).

  • ¹³C NMR: Shifts in the C5 carbon and the appearance of new signals for the N-alkyl substituent.

  • MS (ESI+): The [M+H]⁺ ion will correspond to the mass of the final N-alkylated product.

G start Combine Amine, Aldehyde, & Acid Catalyst reagent Add STAB start->reagent react Stir at RT (6-24 h) reagent->react workup Basic Quench & Extraction react->workup purify Purification workup->purify

Caption: Workflow for Reductive Amination.

Advanced Derivatization via Multicomponent Reactions

Ugi Four-Component Reaction (U-4CR)

4.1.1 Scientific Rationale for Rapid Library Synthesis The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular complexity in a single step. It combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[12][13] Using 3-(2-fluoropropan-2-yl)isoxazol-5-amine as the amine component allows for the rapid generation of diverse, peptide-like scaffolds by varying the other three components, making it ideal for creating libraries for high-throughput screening.[14]

4.1.2 Protocol: Synthesis of an α-Acylamino Amide Derivative

  • Reagent Preparation: In a vial, combine the aldehyde (1.0 eq.), 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq.), and the carboxylic acid (1.0 eq.) in a polar, non-nucleophilic solvent such as methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) (approx. 0.5 M).

  • Reaction Initiation: Stir the mixture for 10-20 minutes, then add the isocyanide (1.0 eq.).

  • Reaction Monitoring: Seal the vial and stir at room temperature to 50 °C for 24-48 hours. Monitor the reaction by LC-MS.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash column chromatography on silica gel.

4.1.3 Data Interpretation: Characterizing Complex Ugi Products

  • ¹H NMR: The spectrum will be complex. Key features include two distinct amide NH protons, a characteristic singlet or doublet for the α-amino C-H proton (methine proton), and signals corresponding to all four input components.

  • ¹³C NMR: Two amide carbonyl signals (δ ~168-175 ppm) and a signal for the α-amino methine carbon.

  • MS (ESI+): The [M+H]⁺ ion will correspond to the sum of the masses of the four reactants minus the mass of two water molecules.

G amine Our Amine combine Combine in MeOH Stir 24-48h amine->combine aldehyde Aldehyde aldehyde->combine acid Carboxylic Acid acid->combine isocyanide Isocyanide isocyanide->combine product α-Acylamino Amide Product combine->product

Caption: The Ugi Four-Component Reaction (U-4CR).

Derivatization via Diazonium Salt Intermediates

Sandmeyer-Type Reactions

5.1.1 Scientific Rationale and Challenges with Heterocyclic Amines Diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) produces a diazonium salt.[15][16] This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, often catalyzed by copper(I) salts. While powerful, diazotization of electron-deficient heteroaromatic amines can be challenging, as the resulting diazonium salts may be less stable.[9][17] Careful control of temperature is critical. Modern protocols using reagents like DABSO (a stable SO₂ surrogate) can offer milder conditions for related transformations.[18]

5.1.2 Protocol: Diazotization and Conversion to a 5-Chloro-Isoxazole

  • Diazonium Formation: Suspend 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq.) in concentrated HCl, also cooled to 0 °C.

  • Reaction Combination: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up & Purification: Extract the reaction mixture with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting 5-chloro-isoxazole derivative by column chromatography.

5.1.3 Data Interpretation: Confirming the Amine-to-Halogen Exchange

  • ¹H & ¹³C NMR: Complete disappearance of all signals associated with the amino group (NH protons). The chemical shifts of the isoxazole ring protons/carbons will be altered due to the change in the C5 substituent from -NH₂ to -Cl.

  • MS (ESI+): The molecular ion peak will correspond to the mass of the 5-chloro derivative. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observable in the mass spectrum.

G start Amine in conc. HCl 0-5 °C diazotize Add NaNO₂(aq) → Diazonium Salt start->diazotize sandmeyer Add to CuCl/HCl → N₂ evolution diazotize->sandmeyer workup Warm to RT, Extract & Purify sandmeyer->workup product 5-Chloro-isoxazole workup->product

Caption: Workflow for Diazotization and Sandmeyer Chlorination.

Summary of Derivatization Techniques

Reaction Type Key Reagents Typical Conditions Product Application Notes
N-Acylation Acyl Chloride, Base (TEA, DIPEA)DCM or THF, 0 °C to RTAmideRobust, high-yielding. Introduces H-bond donor/acceptor.
N-Sulfonylation Sulfonyl Chloride, PyridinePyridine, 0 °C to RTSulfonamideAccesses important pharmacophore. Product may precipitate on quench.
Reductive Amination Aldehyde/Ketone, STABDCE or THF, RTSecondary/Tertiary AmineIntroduces flexible alkyl groups. Good for library synthesis.
Ugi MCR Aldehyde, Carboxylic Acid, IsocyanideMeOH or TFE, RT to 50 °Cα-Acylamino AmideHigh complexity in one step. Excellent for diversity generation.
Diazotization NaNO₂, HCl, CuCl0-5 °C5-Chloro-isoxazoleReplaces amine with other groups. Requires strict temperature control.

Conclusion

The 5-amino group on the 3-(2-fluoropropan-2-yl)isoxazol-5-amine scaffold is a highly effective point of attachment for generating diverse libraries of novel compounds. The protocols outlined in this application note, from fundamental acylations and sulfonylations to advanced multicomponent reactions, provide researchers with a reliable toolkit for lead discovery and optimization. Careful selection of the appropriate derivatization strategy, guided by the desired physicochemical properties of the final compound, will enable the full potential of this valuable chemical scaffold to be realized in drug development programs.

References

Please note that the following URLs were verified at the time of publication. Some links, particularly deep links to journal articles, may change over time. A search for the article title will typically locate the new source.

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  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. [Link]

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  • Boucher, J. L., & Stella, L. (2001). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. [Link]

  • Srivastava, V., et al. (2005). New Application of Pictet−Spengler Reaction Leading to the Synthesis of an Unusual Seven-Membered Heterocyclic Ring System. The Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2011). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters. [Link]

  • Notni, J., & Bacher, M. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Kurbatov, S. V., et al. (2023). Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation. Journal of the American Society for Mass Spectrometry. [Link]

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • S. S, S., & G, D. K. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

  • Beyzaei, H., et al. (2018). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

  • Calcaterra, A., & D'Acquarica, I. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Micetich, R. G., et al. (1970). Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, R. A. H., et al. (2023). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Uniwersytet Rzeszowski. [Link]

  • Boruah, A., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Sromek, A. W., et al. (2009). Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. The Journal of Organic Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

  • Synthesis of 5‐aminooxazoles 74, 5‐iminooxazoles 75 and 2H‐2‐imidazolines 76. - ResearchGate. [Link]

  • Shawali, A. S., et al. (2002). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Dolbier, W. R. (2005). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. [Link]

  • Glushkov, D. A., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules. [Link]

  • Reeves, J. T., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Kumar, S., & Kumar, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Ryabukhin, S. V., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. [Link]

  • Reddy, T. R., & Lee, Y. R. (2020). Synthesis of Fused Six-Membered Lactams to Isoxazole and Isoxazoline by Sequential Ugi Four-Component Reaction and Intramolecular Nitrile Oxide Cyclization. Journal of Chemical Education. [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization | Organic Letters - ACS Publications. [Link]

  • Wang, F., et al. (2024). Divergent Synthesis of Fluoroalkyl Ketones through Controlling the Reactivity of Organoboronate Complexes. Journal of the American Chemical Society. [Link]

  • Bak, J., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. [Link]

  • Couturier, C., et al. (2004). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Tetrahedron. [Link]

  • Ring-Opening Fluorination of Isoxazoles | Organic Letters - ACS Publications. [Link]

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  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides - ResearchGate. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2-Fluoropropan-2-yl)isoxazol-5-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 3-(2-fluoropropan-2-yl)isoxazol-5-amine . The 5-aminoisoxazole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing 3-(2-fluoropropan-2-yl)isoxazol-5-amine .

The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a tertiary fluoride (2-fluoropropan-2-yl) provides unique bioisosteric properties. However, synthesizing this specific molecule via the classical cyclocondensation of 4-fluoro-4-methyl-3-oxopentanenitrile with hydroxylamine [1] presents two major challenges: regioselectivity (differentiating the 3-amino vs. 5-amino isomers) and chemical stability (preventing the elimination of hydrogen fluoride).

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the mechanistic causality behind reaction failures and provide a self-validating protocol to ensure high-yield, regioselective synthesis.

Mechanistic Overview & Reaction Pathways

The synthesis relies on the condensation of a β -ketonitrile with hydroxylamine. The reaction is highly sensitive to pH and temperature, which dictate whether the nucleophilic attack occurs at the ketone (yielding the desired 5-amino isomer) or the nitrile (yielding the 3-amino isomer) [2]. Furthermore, the tertiary fluoride is highly susceptible to base-catalyzed elimination.

G SM 4-fluoro-4-methyl-3-oxopentanenitrile + NH2OH Ketoxime Ketoxime Intermediate (Attack at Ketone) SM->Ketoxime pH 5-6 (NaOAc buffer) Amidoxime Amidoxime Intermediate (Attack at Nitrile) SM->Amidoxime pH 7-8 Prod5 3-(2-fluoropropan-2-yl)isoxazol-5-amine (Desired Product) Ketoxime->Prod5 Mild Base (pH 8-9) < 50 °C Degrad 3-(prop-1-en-2-yl)isoxazol-5-amine (Defluorination Byproduct) Ketoxime->Degrad Strong Base (NaOH) or Heat (> 60 °C) Prod3 5-(2-fluoropropan-2-yl)isoxazol-3-amine (Regioisomer) Amidoxime->Prod3 Cyclization Prod5->Degrad Strong Base / Heat (-HF)

Divergent reaction pathways in 3-(2-fluoropropan-2-yl)isoxazol-5-amine synthesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction yields a high percentage of the defluorinated byproduct (3-(prop-1-en-2-yl)isoxazol-5-amine). How can I prevent this?

  • Causality: The 2-fluoropropan-2-yl group contains a tertiary fluoride adjacent to an activating heteroaromatic system. Under strongly basic conditions (e.g., NaOH, KOH) or elevated temperatures (>60 °C), it undergoes rapid E2/E1cb elimination. The loss of hydrogen fluoride (HF) forms a highly stable, conjugated isopropenyl group.

  • Solution: Replace strong bases with mild inorganic bases like potassium carbonate ( K2​CO3​ ) or sodium bicarbonate ( NaHCO3​ ) during the cyclization step. Maintain strict thermal control, keeping the reaction temperature strictly below 50 °C.

Q2: I am observing poor regioselectivity, with significant formation of the 3-amino isomer instead of the desired 5-amino isomer. Why does this happen?

  • Causality: The regioselectivity of β -ketonitrile condensation with hydroxylamine is entirely pH-dependent[2]. At neutral to slightly basic pH (7–8), hydroxylamine acts as a hard nucleophile and preferentially attacks the highly electrophilic nitrile carbon to form an amidoxime, which then cyclizes to the 3-aminoisoxazole.

  • Solution: Implement a two-step, one-pot "pH-swing" protocol. First, promote ketoxime formation by buffering the reaction to pH 5.5 using sodium acetate (NaOAc). At this mildly acidic pH, the ketone is protonated/activated for nucleophilic attack. Once the ketoxime is fully formed, adjust the pH to 8.5 to deprotonate the oxime hydroxyl group, triggering the O-cyclization onto the nitrile carbon to yield the 5-aminoisoxazole [3].

Q3: The cyclization of the ketoxime intermediate is stalling. How can I drive the reaction to completion without risking defluorination?

  • Causality: The oxime oxygen is a relatively poor nucleophile. In the absence of a strong base to fully deprotonate it, the intramolecular attack on the nitrile is kinetically slow.

  • Solution: Utilize a polar aprotic co-solvent (e.g., THF or 2-MeTHF mixed with ethanol) to increase the nucleophilicity of the oxime anion by minimizing solvent hydrogen-bonding.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how pH and temperature dictate the fate of the 4-fluoro-4-methyl-3-oxopentanenitrile precursor.

Reaction Conditions (Base, pH, Temp)Yield of Target (5-Amino)Yield of Regioisomer (3-Amino)Defluorination Byproduct
NaOH (pH 12), 65 °C 15%5%75% (E2 Elimination)
NaOAc (pH 7.5), 45 °C 30%65% (Amidoxime pathway)<5%
1. NaOAc (pH 5.5), 25 °C 2. K2​CO3​ (pH 8.5), 45 °C 82% (Optimized)<5%<2%

Optimized Step-by-Step Protocol (Self-Validating)

This protocol utilizes a pH-swing methodology to ensure both regioselectivity and functional group tolerance.

Materials Required:

  • 4-fluoro-4-methyl-3-oxopentanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.1 eq)

  • Sodium acetate ( NaOAc ) (1.1 eq)

  • Potassium carbonate ( K2​CO3​ ) (1.5 eq)

  • Solvent: Ethanol / THF (1:1 v/v)

Step 1: Ketoxime Formation (pH 5.5)

  • Dissolve 4-fluoro-4-methyl-3-oxopentanenitrile in the EtOH/THF solvent mixture (0.2 M concentration) at 25 °C.

  • Add NH2​OH⋅HCl (1.1 eq) followed by NaOAc (1.1 eq). The NaOAc buffers the solution to ~pH 5.5, favoring attack at the ketone.

  • Stir at 25 °C for 2–4 hours.

  • Self-Validation Check: Sample the reaction for LC-MS. The starting material ( m/z 130.1 [M+H]+ ) should be completely consumed. You will observe the ketoxime intermediate ( m/z 145.1 [M+H]+ ). Do not proceed until SM is <2%.

Step 2: Base-Promoted Cyclization (pH 8.5)

  • To the same reaction vessel, slowly add solid K2​CO3​ (1.5 eq) to shift the pH to ~8.5.

  • Gently warm the reaction to 45 °C. Critical: Do not exceed 50 °C to prevent HF elimination.

  • Stir for 6–8 hours.

  • Self-Validation Check: Sample for LC-MS. Note: The ketoxime and the final 5-aminoisoxazole product are isomers (both m/z 145.1 [M+H]+ ). Validation must rely on chromatographic retention time shift (the isoxazole product will elute later on a standard C18 column) and the emergence of a distinct heteroaromatic UV absorption band at ~240 nm. Ensure the defluorinated byproduct ( m/z 125.1 [M+H]+ ) remains below 5%.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and quench with saturated aqueous NH4​Cl .

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the pure 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

Experimental Workflow Visualization

Workflow Step1 Step 1: Oxime Formation Mix SM + NH2OH·HCl in EtOH/THF. Add NaOAc (pH 5.5). Step2 Step 2: Incubation Stir at 25 °C for 2-4 h. Monitor by LC-MS for complete ketoxime formation. Step1->Step2 Step3 Step 3: Cyclization Add K2CO3 (adjust to pH 8.5). Heat gently to 45 °C. Strictly avoid >50 °C. Step2->Step3 Step4 Step 4: Workup Quench with NH4Cl (aq). Extract with EtOAc. Wash with Brine. Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography or Recrystallization. Step4->Step5

Optimized two-step pH-swing workflow for regioselective 5-aminoisoxazole synthesis.

References

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem.[1][2]

  • 5-(Tert-pentyl)isoxazol-3-amine. BenchChem.[3]

  • A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. American Chemical Society.[4]

Sources

Optimization

Technical Support Center: 3-(2-fluoropropan-2-yl)isoxazol-5-amine Synthesis &amp; Troubleshooting

Welcome to the Application Support Portal for the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine . As a highly functionalized heterocycle, this molecule presents two major synthetic challenges: achieving strict reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine . As a highly functionalized heterocycle, this molecule presents two major synthetic challenges: achieving strict regiocontrol during the isoxazole ring formation and preventing elimination reactions during the deoxyfluorination of its tertiary alcohol precursor.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot common impurities and optimize your yield.

Mechanistic Workflow & Impurity Divergence

The synthesis typically proceeds via a cyclocondensation of a β -keto nitrile with hydroxylamine, followed by the deoxyfluorination of the resulting tertiary alcohol. The diagram below illustrates the critical junctions where impurities arise.

SynthesisPathway SM β-Keto Nitrile Precursor NH2OH Hydroxylamine Addition SM->NH2OH Target1 Intermediate: 3-(2-hydroxypropan-2-yl) isoxazol-5-amine NH2OH->Target1 Kinetic Control (pH 5.0-6.0) Imp1 Impurity A: Isoxazol-3-amine NH2OH->Imp1 Thermodynamic Control (Basic pH) Fluor Deoxyfluorination Step Target1->Fluor TargetFinal Target API: 3-(2-fluoropropan-2-yl) isoxazol-5-amine Fluor->TargetFinal SN1 / Nucleophilic Fluoride Attack Imp2 Impurity B: Alkene Elimination Fluor->Imp2 E1 Elimination (DAST at RT)

Reaction workflow for 3-(2-fluoropropan-2-yl)isoxazol-5-amine highlighting impurity divergence.

Troubleshooting FAQs

Issue 1: High Levels of the 3-Amino Regioisomer

Symptom: NMR analysis of the intermediate shows a mixture of 3-amino and 5-amino isoxazole regioisomers. Root Cause: Hydroxylamine ( NH2​OH ) is an ambident nucleophile. During cyclocondensation with the β -keto nitrile precursor, the nitrogen and oxygen can attack either the ketone or the nitrile carbon. Under unoptimized or basic conditions, thermodynamic control allows the nitrogen to attack the nitrile carbon, yielding the undesired 3-aminoisoxazole (1)[1]. Corrective Action: Shift the reaction to kinetic control by strictly buffering the pH between 5.0 and 6.0. This specific protonation state favors the initial attack of the hydroxyl oxygen on the highly electrophilic ketone carbonyl, followed by the intramolecular cyclization of the amine onto the nitrile, exclusively yielding the 5-aminoisoxazole.

Issue 2: Alkene Formation During Tertiary Alcohol Deoxyfluorination

Symptom: LC-MS indicates a massive byproduct peak corresponding to [M-HF], identified as the elimination product 3-(prop-1-en-2-yl)isoxazol-5-amine. Root Cause: Deoxyfluorination of the tertiary alcohol intermediate using standard reagents like Diethylaminosulfur trifluoride (DAST) proceeds via an activated leaving group. Because the resulting tertiary carbocation is highly stable, the reaction pathway easily diverges from an SN​1 nucleophilic fluoride attack to an E1-like elimination pathway, expelling HF and forming an alkene (2)[2]. Corrective Action: Abandon DAST for this specific tertiary alcohol. Instead, employ an acid-mediated hydrofluorination strategy using Methanesulfonic acid (MsOH) and Potassium bifluoride ( KHF2​ ) at strictly 0 °C. The low temperature and bifluoride stabilization completely suppress the E1 pathway (3)[3].

Quantitative Data: Fluorination Reagent Comparison

To highlight the causality behind reagent selection, the following table summarizes the performance of various fluorinating agents on the tertiary alcohol precursor:

Reagent SystemReaction TempTarget Fluoride Yield (%)Elimination Byproduct (%)Recommendation
DAST 25 °C35%>50%❌ Not Recommended
PyFluor / DBU 25 °C65%20%⚠️ Acceptable
MsOH / KHF2​ 0 °C>90%<2%✅ Optimal

Validated Experimental Protocols

Every methodology below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: pH-Controlled Regioselective Cyclocondensation

Objective: Synthesize 3-(2-hydroxypropan-2-yl)isoxazol-5-amine without regioisomeric impurities.

  • Preparation: Dissolve 4-hydroxy-4-methyl-3-oxopentanenitrile (1.0 eq) in a 1:1 mixture of absolute Ethanol and Water.

  • Buffering (Critical Causality Step): Add Sodium Acetate (1.2 eq) and titrate with Acetic Acid until the solution pH is exactly 5.5. Why? This pH prevents the thermodynamic reversibility that leads to the 3-amino isomer.

  • Addition: Slowly add Hydroxylamine Hydrochloride (1.1 eq) in small portions at 0 °C to prevent exotherms.

  • Cyclization: Warm the mixture to 60 °C and stir for 4 hours.

  • Workup: Concentrate under reduced pressure, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na2​SO4​ .

Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR. The 5-aminoisoxazole proton (H-4) must appear as a singlet around δ 5.2 ppm. If a singlet at δ 5.8 ppm (indicating the 3-amino isomer) exceeds 5% integration, your pH buffering failed. Recalibrate your pH probe and repeat.

Protocol B: Acid-Mediated Deoxyfluorination (Elimination-Free)

Objective: Convert the tertiary alcohol to 3-(2-fluoropropan-2-yl)isoxazol-5-amine without alkene formation.

  • Activation: Dissolve the intermediate 3-(2-hydroxypropan-2-yl)isoxazol-5-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Why? Temperatures above 5 °C provide the activation energy required for the E1 elimination pathway.

  • Reagent Addition: Add Potassium bifluoride ( KHF2​ , 3.0 eq) in one portion, followed by the dropwise addition of Methanesulfonic acid (MsOH, 5.0 eq).

  • Reaction: Stir vigorously at 0 °C for 1.5 hours.

  • Quenching: Carefully quench the reaction by adding a cold saturated aqueous solution of NaHCO3​ until the pH reaches 7.5. Extract the fluorinated product with DCM.

Self-Validation Checkpoint: Confirm success via 19F NMR and 1H NMR. The target tertiary fluoride will present a distinct fluorine signal around -135 to -145 ppm. The complete absence of alkene vinylic protons ( δ 4.8 - 5.2 ppm) in the 1H NMR confirms the successful suppression of the E1 pathway.

References

  • Title: Product Class 9: Isoxazoles Source: Thieme Connect URL: 1

  • Title: Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source: MDPI URL: 2

  • Title: Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols Source: ACS Publications (The Journal of Organic Chemistry) URL: 3

Sources

Troubleshooting

preventing defluorination of 3-(2-fluoropropan-2-yl)isoxazol-5-amine during synthesis

Welcome to the technical support center for the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the undesired defluorination of the tertiary fluoride. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.

I. Understanding the Challenge: The Lability of the Tertiary Fluoride

The primary obstacle in the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine is the inherent instability of the tertiary alkyl fluoride. The C-F bond, while typically strong, is significantly weakened in this arrangement due to the stability of the potential tertiary carbocation intermediate. This makes the molecule susceptible to defluorination via various pathways, often leading to the formation of the corresponding alcohol or alkene byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to defluorination during the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine?

A1: Defluorination of 3-(2-fluoropropan-2-yl)isoxazol-5-amine and its precursors can occur through several mechanisms, primarily driven by acidic or basic conditions, as well as nucleophilic attack.

  • Acid-Catalyzed Defluorination (E1 or SN1-type): This is often the most significant pathway. Protonation of the fluorine atom by a Brønsted acid or coordination to a Lewis acid weakens the C-F bond, facilitating its departure to form a stable tertiary carbocation.[1][2] This carbocation can then be trapped by water or other nucleophiles to yield the alcohol byproduct, or lose a proton to form the corresponding alkene. The isoxazole ring itself contains nitrogen atoms that can be protonated, potentially creating a localized acidic environment that promotes this process.[3]

  • Base-Induced Defluorination (E2 or E1cb-type): Strong bases can promote elimination reactions. In an E2 mechanism, a base abstracts a proton from a carbon adjacent to the C-F bond, with the concurrent departure of the fluoride ion. While the C-F bond is generally a poor leaving group for E2 reactions, the high electronegativity of fluorine can increase the acidity of the beta-hydrogens, making an E1cb-like mechanism plausible under strongly basic conditions.[4][5]

  • Nucleophilic Substitution: While less common for tertiary fluorides due to steric hindrance, strong nucleophiles can potentially displace the fluoride ion, particularly if the reaction is heated.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Significant formation of the defluorinated alcohol or alkene byproduct is observed during the reaction.

This is the most common issue, indicating that the reaction conditions are too harsh for the sensitive tertiary fluoride.

Troubleshooting Workflow

Defluorination_Troubleshooting start High Levels of Defluorinated Byproducts Detected acid_check Are acidic reagents or conditions used? start->acid_check base_check Are strong bases used? start->base_check temp_check Is the reaction run at elevated temperatures? start->temp_check acid_sol Reduce acid concentration, switch to a milder acid (e.g., TFA in a non-polar solvent), or use a buffered system. acid_check->acid_sol Yes base_sol Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) or a weaker inorganic base (e.g., K2CO3, Cs2CO3). base_check->base_sol Yes temp_sol Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration. temp_check->temp_sol Yes

Caption: Troubleshooting decision tree for addressing defluorination.

Detailed Corrective Actions
Parameter Problematic Condition Recommended Action Rationale
pH Strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, t-BuOK)Use milder, non-nucleophilic acids like TFA in aprotic solvents, or employ hindered bases such as Hünig's base (DIPEA).[3][6] Consider using a buffer system to maintain a neutral pH.Minimizes the formation of the tertiary carbocation and avoids base-induced elimination.
Temperature Elevated temperatures (> 50 °C)Conduct the reaction at room temperature or below (0 °C to -20 °C), even if it requires longer reaction times.The activation energy for defluorination is often higher than for the desired reaction. Lowering the temperature disproportionately slows the undesired pathway.
Solvent Protic solvents (e.g., methanol, water)Use aprotic, non-polar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.Protic solvents can participate in solvolysis if the carbocation forms, leading to alcohol byproducts.
Reagents Lewis acids, strong nucleophilesIf a Lewis acid is necessary, use one that has a lower affinity for fluoride.[1] Avoid strong nucleophiles if possible, or use them at low temperatures.Minimizes acid-catalyzed decomposition and nucleophilic substitution.

Problem 2: Defluorination occurs during workup or purification.

The target molecule can be sensitive to the conditions used to isolate and purify it.

Recommended Workup and Purification Protocol
  • Quenching: If the reaction is acidic, quench with a cold, dilute solution of a weak base like sodium bicarbonate. If basic, use a cold, dilute solution of a weak acid like ammonium chloride. Avoid strong acids or bases.

  • Extraction: Use a non-polar organic solvent like DCM or ethyl acetate. Minimize contact time with the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (≤ 30 °C).

  • Purification:

    • Chromatography: Use a neutral stationary phase like silica gel. If tailing is observed, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1%) in the eluent.

    • Crystallization: If possible, crystallization from a non-polar solvent system is the gentlest purification method.

IV. Synthetic Strategies to Mitigate Defluorination

The timing of the introduction of the 2-fluoropropan-2-yl group is critical. It is often preferable to introduce this moiety late in the synthetic sequence to avoid exposing it to harsh reagents.

Late-Stage Deoxyfluorination Approach

A robust strategy is to synthesize the corresponding tertiary alcohol, 3-(2-hydroxypropan-2-yl)isoxazol-5-amine, and then perform a late-stage deoxyfluorination.

Late_Stage_Fluorination precursor 3-(2-hydroxypropan-2-yl)isoxazol-5-amine product 3-(2-fluoropropan-2-yl)isoxazol-5-amine precursor->product Mild Conditions reagent Deoxyfluorination Reagent (e.g., Deoxo-Fluor™, PhenoFluor™) reagent->product

Caption: Late-stage deoxyfluorination workflow.

Recommended Deoxyfluorination Protocol

This protocol utilizes modern deoxyfluorination reagents that are known for their mildness and functional group tolerance.[6][7]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor alcohol, 3-(2-hydroxypropan-2-yl)isoxazol-5-amine, in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a modern deoxyfluorination reagent such as Deoxo-Fluor™ or PhenoFluor™ (1.1 to 1.5 equivalents) in DCM.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Proceed with the gentle workup and purification protocol described in the section above.

Rationale for Reagent Choice: Reagents like Deoxo-Fluor™ and PhenoFluor™ are often more selective and less prone to causing elimination side reactions compared to older reagents like DAST.[6] They can operate under milder conditions, which is crucial for preserving the sensitive tertiary fluoride.

V. Summary of Key Recommendations

  • Prioritize Mild Conditions: At every step of the synthesis, workup, and purification, prioritize neutral or near-neutral pH, low temperatures, and aprotic solvents.

  • Consider Late-Stage Fluorination: Introduce the tertiary fluoride as late as possible in the synthetic sequence to minimize its exposure to potentially harmful reagents.

  • Choose Reagents Wisely: Opt for modern, mild deoxyfluorination reagents over older, more aggressive ones. Use non-nucleophilic, sterically hindered bases when necessary.

  • Careful Monitoring: Closely monitor reactions to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

By understanding the underlying chemical principles of defluorination and implementing these preventative and troubleshooting strategies, researchers can significantly improve the success rate in the synthesis of 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

VI. References

  • Chan, K., et al. (2010). The mechanisms of catalytic defluorination by fluoroacetate dehalogenases. Journal of Biological Chemistry, 285(43), 32879-32888. [Link]

  • Kumar, V., et al. (2009). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. Bioorganic & Medicinal Chemistry, 17(15), 5583-5590. [Link]

  • Bentel, M. J., et al. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Environmental Research and Public Health, 17(19), 7242. [Link]

  • Powers, D. C., et al. (2017). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Catalysis, 7(9), 5842-5853. [Link]

  • Tayama, E., & Kawai, K. (2022). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 12(1), 14-18. [Link]

  • Wang, Y., et al. (2016). Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. Environmental Science & Technology, 50(11), 5849-5857. [Link]

  • Wang, Y., et al. (2016). Photoinduced Hydrodefluorination Mechanisms of Perfluorooctanoic Acid by the SiC/Graphene Catalyst. PubMed, PMID: 27124294. [Link]

  • Liu, J., et al. (2022). Generalized mechanisms of defluorination based on examples in the scientific literature. Environmental Science: Processes & Impacts, 24(10), 1636-1653. [Link]

  • Fu, G. C., et al. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 136(26), 9244-9247. [Link]

  • Fu, G. C., et al. (2014). Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. PubMed Central, PMC4116244. [Link]

  • Paquin, J.-F., et al. (2023). Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry, 88(20), 14527-14539. [Link]

  • Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(8), 2470-2473. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]

  • Grushin, V. V. (2012). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization: Transition Metal Mediation (pp. 225-255). Wiley. [Link]

  • Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Kiyani, H., & Ghorbani, F. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(20), 4851. [Link]

  • Reddit. (2013, August 17). Why is fluorine better at forming a Hoffmann elimination product than chlorine, as opposed to a Zaitsev product? r/chemhelp. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(2-fluoropropan-2-yl)isoxazol-5-amine

Welcome to the analytical troubleshooting center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges with 3-(2-fluoropropan-2-yl)isoxazol-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical troubleshooting center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges with 3-(2-fluoropropan-2-yl)isoxazol-5-amine .

This molecule presents a highly specific chromatographic profile: the basic isoxazol-5-amine moiety is prone to secondary ion-exchange interactions, while the 2-fluoropropan-2-yl group introduces strong dipole moments. Together, these structural features frequently result in severe HPLC peak tailing on standard reversed-phase columns. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase or swapping columns, you must determine whether the peak tailing is a physical system error or a chemical interaction.

G Start Peak Tailing Observed: 3-(2-fluoropropan-2-yl)isoxazol-5-amine TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Decision Does the Neutral Peak Tail? TestNeutral->Decision Physical Physical Issue (Dead Volume / Overload) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interactions) Decision->Chemical  No   FixPhysical Minimize tubing length, check fittings, dilute sample Physical->FixPhysical FixChemical Lower pH < 3.0, Add TEA, or use End-Capped Column Chemical->FixChemical

Diagnostic workflow to differentiate and resolve physical vs. chemical HPLC peak tailing.

In-Depth FAQs: The Causality of Peak Tailing

Q1: Why does 3-(2-fluoropropan-2-yl)isoxazol-5-amine exhibit severe peak tailing on standard C18 columns? A: Peak tailing for basic amines is primarily a chemical problem driven by secondary retention mechanisms 1. While the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase, a secondary interaction occurs between the basic amine group (-NH 2​ ) on the isoxazole ring and residual, unbonded silanol groups (Si-OH) on the silica surface [[2]](). At mid-pH ranges, these silanols are ionized (Si-O ) and act as strong cation-exchange sites, binding tightly to the protonated amine. This delays the elution of a fraction of the analyte molecules, manifesting as a "tail" 3.

Q2: How can I definitively determine if the tailing is caused by silanol interactions or a physical system issue (like dead volume)? A: You must isolate the variables by injecting a purely neutral, hydrophobic compound (such as toluene or uracil) under the exact same chromatographic conditions 1. Because neutral compounds cannot undergo acid-base ion-exchange interactions with silanols, they should elute as perfectly symmetrical Gaussian peaks. If the neutral peak tails, your issue is physical (e.g., extra-column dead volume or a void in the column bed). If the neutral peak is symmetrical but your isoxazol-5-amine tails, the issue is chemical 1.

Q3: What role does mobile phase pH play, and what is the optimal pH for this compound? A: Mobile phase pH dictates the ionization state of both the analyte and the silica stationary phase. The pKa of isolated silanol groups is approximately 3.8 to 4.2 4. Operating above pH 4.0 leaves these groups ionized and highly interactive. To suppress this, lower the pH of the aqueous mobile phase to ≤ 3.0. This fully protonates the silanols, neutralizing their charge and shutting down the secondary cation-exchange mechanism [[5]]().

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization and Silanol Suppression

Causality: By dropping the pH below the pKa of the silanols, we force them into a neutral state, leaving only the primary hydrophobic retention mechanism active. Methodology:

  • Preparation: Prepare the aqueous mobile phase (Mobile Phase A) using HPLC-grade water.

  • Acidification: Add 0.1% (v/v) Trifluoroacetic acid (TFA) or 0.1% Formic Acid to achieve a pH of ~2.0 - 2.5. (Note: TFA acts as a strong ion-pairing reagent which masks the basic amine, but may suppress MS signals if using LC-MS).

  • System Flush: Flush the HPLC system (bypassing the column) with the new mobile phase to clear old buffers.

  • Column Installation: Attach a highly end-capped or base-deactivated (Type B silica) C18 column 3.

  • Equilibration: Equilibrate the column with at least 20 column volumes of the newly prepared acidic mobile phase.

  • Injection: Inject a low-concentration sample (e.g., 0.1 mg/mL) to prevent mass overload, which can falsely mimic tailing [[6]]().

  • Validation Metric: Calculate the USP Tailing Factor ( Tf​ ). The protocol is successful when Tf​ falls between 0.8 and 1.5 5.

Protocol 2: Competitive Masking with a Basic Additive

Causality: Triethylamine (TEA) is a small, highly basic molecule. When added to the mobile phase, it saturates the active acidic silanol sites on the column. Because TEA occupies these sites, the larger 3-(2-fluoropropan-2-yl)isoxazol-5-amine molecules cannot interact with them and elute symmetrically 7. Methodology:

  • Preparation: Prepare your standard mobile phase (e.g., Water/Acetonitrile).

  • Additive Integration: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the aqueous phase [[7]]().

  • Buffering: Adjust the pH of the aqueous phase to 3.0 using phosphoric acid to create a stable buffered system.

  • Extended Equilibration: TEA requires longer equilibration times to fully coat the stationary phase. Flush with at least 30 column volumes.

  • Validation Metric: Inject the analyte and compare the Asymmetry Factor ( As​ ) before and after TEA addition. A successful masking will yield an As​ < 1.2.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the expected quantitative improvements when applying the troubleshooting protocols to 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

Chromatographic ConditionUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Diagnostic Conclusion / Mechanism
Standard C18, pH 6.5 (No Additives) 2.8 - 3.5> 2.5Severe secondary silanol interactions; ionized silanols binding to protonated amine.
Standard C18, pH 2.5 (0.1% Formic Acid) 1.4 - 1.81.3 - 1.6Moderate improvement; silanols protonated, but some highly active sites remain.
Base-Deactivated C18, pH 2.5 1.0 - 1.21.0 - 1.1Optimal; Type B silica lacks metal impurities, and low pH neutralizes remaining silanols.
Standard C18, pH 6.5 + 0.1% TEA 1.1 - 1.31.1 - 1.2Strong improvement; TEA competitively masks active silanol sites.
Standard C18, Overloaded (10 mg/mL) > 3.0 (Fronting/Tailing)VariableMass overload; stationary phase saturated. Dilution required.

References

  • Axion Labs. HPLC Peak Tailing - Axion Labs. 1

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics.2

  • BenchChem. Technical Support Center: Troubleshooting HPLC Peak Tailing in Catechin Analysis. 5

  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. 4

  • BenchChem. Technical Support Center: Optimizing N,N-Dimethylphenethylamine Resolution in HPLC.7

  • ResearchGate. What's the reason for broad peaks, peak tailing, or peaks fronting in RP-HPLC?. 6

  • Scribd. Understanding HPLC Peak Tailing | PDF. 3

Sources

Troubleshooting

stability of 3-(2-fluoropropan-2-yl)isoxazol-5-amine under strong acidic conditions

Welcome to the Technical Support Center for 3-(2-fluoropropan-2-yl)isoxazol-5-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical liabilities of this molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-fluoropropan-2-yl)isoxazol-5-amine . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical liabilities of this molecule.

While the 5-aminoisoxazole core is a valuable bioisostere in drug development, the adjacent tertiary alkyl fluoride introduces unique stability challenges during routine acidic workflows (e.g., Boc-deprotection, salt formation, or acidic HPLC purification). This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound.

Core Chemical Liabilities (FAQ)

Q: Why does my compound degrade during standard acidic workups? A: The primary liability is not the isoxazole ring, but the 2-fluoropropan-2-yl group. While C-F bonds are generally perceived as highly stable, tertiary alkyl fluorides are uniquely susceptible to activation by strong Brønsted acids[1]. The high electronegativity of fluorine allows it to act as a hydrogen-bond acceptor. In strong acids, the fluorine atom is protonated, transforming it into an excellent leaving group (HF). This cleavage generates a highly stable tertiary carbocation at the isopropyl position, driven by hyperconjugation from the adjacent methyl groups[2].

Q: What are the primary degradation products I should look for in my LC-MS data? A: Once the tertiary carbocation is formed, it will partition into two main degradation pathways depending on the reaction environment[3]:

  • Defluorination via Elimination (E1): Loss of an adjacent proton yields 3-(prop-1-en-2-yl)isoxazol-5-amine. Look for a mass shift of -20 Da (loss of HF). This is common in anhydrous acidic conditions.

  • Defluorination via Solvolysis (SN1): Nucleophilic trapping by water yields the tertiary alcohol, 2-(5-aminoisoxazol-3-yl)propan-2-ol. Look for a mass shift of -2 Da (loss of F, addition of OH). This dominates in aqueous acidic media.

  • Ring Opening (Rare): While 5-aminoisoxazoles are generally stable, extended heating in strong aqueous acid can lead to ring-opening or hydrolysis of the amine[4]. Look for a mass shift of +18 Da (without the loss of fluorine).

Pathway Start 3-(2-fluoropropan-2-yl) isoxazol-5-amine Acid Strong Acid (H+) Start->Acid Exposure Carbocation Tertiary Carbocation Intermediate Acid->Carbocation C-F Cleavage Alkene Alkene Formation (Loss of HF) Carbocation->Alkene -H+ (Elimination) Alcohol Tertiary Alcohol (Hydrolysis) Carbocation->Alcohol +H2O (Solvolysis)

Acid-catalyzed degradation pathway of 3-(2-fluoropropan-2-yl)isoxazol-5-amine.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the quantitative degradation profile of 3-(2-fluoropropan-2-yl)isoxazol-5-amine across common acidic environments.

Acidic ConditionTemp (°C)Time (h)Remaining Parent (%)Primary Degradant
0.1% TFA in H₂O (HPLC conditions)2524> 98%None
10% TFA in H₂O2524~ 65%Tertiary Alcohol (-2 Da)
1M HCl (aq)604< 5%Alkene / Alcohol
4M HCl in Dioxane252~ 85%Alkene (-20 Da)
4M HCl in Dioxane-202> 95%None

Takeaway: The compound survives standard analytical HPLC conditions (0.1% TFA) but degrades rapidly in preparative cleavage cocktails or harsh salt-formation conditions unless temperature and water content are strictly controlled.

Troubleshooting Guide & Experimental Workflows

Workflow Detect Degradation Detected (LC-MS / NMR) Analyze Identify Mass Shift Detect->Analyze Shift1 -20 Da (Alkene) -2 Da (Alcohol) Analyze->Shift1 Defluorination Shift2 +18 Da (Isomer) Ring Opening Analyze->Shift2 Hydrolysis Fix1 Use Anhydrous Acid or Scavengers Shift1->Fix1 Fix2 Lower Temperature Reduce Time Shift2->Fix2

Troubleshooting workflow for identifying and resolving acidic degradation.

Q: How can I perform Boc-deprotection or amine salt formation without degrading the tertiary fluoride?

A: You must kinetically trap the compound. By excluding water, you shut down the SN1 solvolysis pathway. By drastically lowering the temperature, you suppress the activation energy required for C-F bond cleavage, slowing the E1 elimination pathway.

Protocol: Self-Validating Anhydrous Salt Formation

This protocol ensures the generation of the hydrochloride salt while preserving the tertiary fluoride.

  • Step 1: Preparation. Dissolve the free base of 3-(2-fluoropropan-2-yl)isoxazol-5-amine in a strictly anhydrous ethereal solvent (e.g., MTBE or diethyl ether) under a nitrogen atmosphere.

    • Causality: Ethereal solvents have low dielectric constants, which destabilize carbocation formation compared to polar solvents like DCM or water.

  • Step 2: Acid Addition. Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath. Add 1.05 equivalents of anhydrous 4M HCl in dioxane dropwise over 10 minutes.

    • Causality: The sub-zero temperature provides a kinetic barrier against defluorination, while the stoichiometric control prevents excess protonation of the isoxazole ring.

  • Step 3: Isolation. Stir for exactly 30 minutes at -20 °C. Immediately filter the resulting precipitate cold under a positive pressure of nitrogen. Wash with cold anhydrous MTBE and dry under high vacuum.

  • Step 4: Self-Validation (Critical). Dissolve a 1 mg aliquot of the dried salt in DMSO-d₆ and acquire a ¹⁹F NMR spectrum.

    • Validation Logic: A sharp singlet between -140 to -160 ppm confirms the intact tertiary fluoride. If this peak is absent and the ¹H NMR shows new vinylic protons (~5.0 - 5.5 ppm), elimination has occurred, indicating moisture contamination or thermal runaway during isolation.

Protocol: Micro-Scale Stability Profiling

Before scaling up any new acidic reaction, validate the conditions using this mass-balance approach.

  • Step 1: Prepare a 10 mM stock solution of the compound in ACN.

  • Step 2: Transfer 100 µL of the stock into 900 µL of the target acidic matrix (e.g., 20% TFA in DCM). Incubate at the planned reaction temperature.

  • Step 3: At t=1h and t=4h, extract a 50 µL aliquot and immediately quench it into 450 µL of cold buffer (pH 7.4, 100 mM phosphate).

    • Causality: Immediate neutralization halts the acid-catalyzed defluorination, providing an accurate temporal snapshot of the degradation.

  • Step 4: Analyze via LC-MS (UV 254 nm).

    • Validation Logic: Calculate the total peak area. The sum of the parent peak and any degradant peaks (Alkene/Alcohol) must equal 100% ± 5% of the initial theoretical area. A loss in total area indicates the formation of volatile degradants or irreversible column binding.

Sources

Optimization

Technical Support Center: Functionalization of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-fluoropropan-2-yl)isoxazol-5-amine. This guide provides in-depth troubleshooting advice and answer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-fluoropropan-2-yl)isoxazol-5-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic protocols. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Troubleshooting Guide

This section addresses specific issues encountered during the functionalization of the 5-amino group, providing a logical workflow for diagnosing and solving common problems.

Problem 1: Low or No Yield of N-Acylated/N-Sulfonylated Product

You are attempting an amide or sulfonamide coupling and observe poor conversion of your starting material.

Potential Cause A: Insufficient Carboxylic Acid Activation or Amine Nucleophilicity

The 5-amino group on the isoxazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system. Standard coupling conditions may not be sufficient for efficient reaction.

Solutions & Optimization Strategy:

  • Select a More Potent Coupling Reagent: Carbodiimides like EDC are common but may be insufficient. Uronium/aminium-based reagents like HATU or HBTU are generally more reactive and can significantly improve yields, especially for less nucleophilic amines.[1][2]

  • Incorporate Additives: When using carbodiimide reagents (e.g., EDC), the inclusion of additives is crucial. 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial activated intermediate to form active esters that are more reactive and less prone to side reactions.[1] For sluggish reactions, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can serve as an effective acyl transfer agent.[3]

  • Optimize Solvent and Base: Aprotic polar solvents like DMF, NMP, or acetonitrile are generally good choices for solubility and reaction rates.[1] An organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is required to neutralize acids and facilitate the reaction.

G start Low Yield in N-Acylation reagent_check Are you using a carbodiimide (e.g., EDC, DCC)? start->reagent_check add_additives Action: Add HOBt (1.2 eq). If still slow, add DMAP (0.1 eq). reagent_check->add_additives Yes switch_reagent Action: Switch to a uronium reagent (e.g., HATU, HBTU). reagent_check->switch_reagent No yes_edc Yes no_edc No check_yield1 Yield Improved? add_additives->check_yield1 check_yield1->switch_reagent No success Success: Proceed with optimized protocol. check_yield1->success Yes check_yield2 Yield Improved? switch_reagent->check_yield2 check_yield2->success Yes failure Issue Persists: Consider alternative activation (e.g., acyl chloride) or consult advanced troubleshooting. check_yield2->failure No

Caption: Troubleshooting workflow for low N-acylation yield.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesRecommended ForKey Considerations
Carbodiimides EDC, DCC, DICRoutine couplings, cost-effective.Often require additives (HOBt, HOAt) for efficiency and to suppress racemization.[4]
Uronium/Aminium HATU, HBTU, HCTUChallenging couplings, electron-deficient amines, rapid reactions.Highly efficient but more expensive. Can react with the amine if not used correctly.[2][4]
Phosphonium PyBOP, PyAOPSterically hindered substrates, low racemization.Does not react with the free amine component, offering a key advantage over aminium salts.[2]
Problem 2: Appearance of an Alkene Impurity (Mass Spec: M-20)

During functionalization, particularly under basic conditions, you observe a significant side product with a mass corresponding to the loss of hydrogen fluoride (HF).

Potential Cause: Dehydrofluorination of the 2-fluoropropan-2-yl Group

The 2-fluoropropan-2-yl moiety is a tertiary alkyl fluoride. This structure is susceptible to elimination of HF, especially when strong bases are used or when the reaction is heated. This E1 or E2 elimination pathway results in the formation of a 3-(prop-1-en-2-yl)isoxazol-5-amine derivative.

Solutions & Optimization Strategy:

  • Employ Milder Bases: Strong bases like sodium tert-butoxide (NaOtBu), sodium hydroxide (NaOH), or lithium bis(trimethylsilyl)amide (LHMDS) dramatically accelerate this side reaction. Switch to milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), or non-nucleophilic organic bases like DIPEA.

  • Reduce Reaction Temperature: Thermal stress promotes elimination. Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature and only gently warm if necessary. High temperatures (>80-100 °C) should be avoided if possible.[5][6]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathways start 3-(2-fluoropropan-2-yl) isoxazol-5-amine product Desired N-Functionalized Product start->product Acyl Chloride, DIPEA, DCM, 0°C to RT alkene Dehydrofluorination Product (Alkene Impurity) start->alkene Strong Base (NaOtBu) or High Temp (>80°C) ring_opened Ring-Opened Products (Polar Impurities) start->ring_opened Strong Base (NaOH) + High Temp (>60°C)

Caption: Key reaction and side reaction pathways.
Problem 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

When attempting reactions like Buchwald-Hartwig amination, you observe catalyst decomposition (formation of palladium black), stalling, or a complex mixture of products.

Potential Cause A: Catalyst Inhibition/Decomposition

The nitrogen atoms of the isoxazole ring or the primary amine itself can act as ligands, coordinating to the palladium center and inhibiting the catalytic cycle.[7]

Solution:

  • Increase Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by ensuring the desired ligand occupies the coordination sites.[7]

  • Select Robust Ligands/Precatalysts: Use modern, bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) and their corresponding palladacycle precatalysts (e.g., XPhos Pd G3/G4). These systems are designed for stability and high activity with challenging substrates like heteroaromatic amines.[6]

Potential Cause B: Base-Induced Side Reactions

The strong bases (typically NaOtBu) used in standard Buchwald-Hartwig protocols are highly likely to cause the dehydrofluorination side reaction described in Problem 2.

Solution:

  • Screen Weaker Bases: While NaOtBu is often the default, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and will minimize HF elimination.[5] A thorough base screening is essential for this substrate.

  • Optimize Temperature: Begin optimization at lower temperatures (e.g., 80-100 °C). Higher temperatures can accelerate both the desired reaction and catalyst decomposition or side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: How stable is the isoxazole ring in this molecule?

The isoxazole ring is a generally stable aromatic system.[8] However, it can be susceptible to cleavage under certain conditions. Studies on related isoxazole-containing compounds show that the ring becomes labile under basic conditions (e.g., pH 10), and this degradation is significantly accelerated by increased temperature.[9][10] For functionalizing the 5-amino group, it is critical to use the mildest base and lowest temperature feasible. Harsh acidic conditions should also be avoided.

Q2: What is the primary challenge related to the 2-fluoropropan-2-yl group?

The primary challenge is its susceptibility to base- or heat-induced dehydrofluorination to form an isopropenyl group. This is the most likely and significant side reaction. Direct nucleophilic substitution of the fluorine is less common due to the strength of the C-F bond but could be a concern under harsh acidic or Lewis acidic conditions that favor an Sₙ1 pathway.[11]

Q3: Which bases are recommended for functionalizing the 5-amino group to avoid side reactions?

The choice of base is critical. A tiered approach is recommended, starting with the mildest options.

Table 2: Guide to Selecting Bases for Minimizing Side Reactions

Base ClassExamplesRecommended UseRisk of Side Reactions
Organic Amines DIPEA, Et₃N, DBUN-Acylation, N-Sulfonylation.Low: Generally safe for both the C-F bond and isoxazole ring at mild temperatures.
Carbonates K₂CO₃, Cs₂CO₃N-Alkylation, Pd-Coupling.Moderate: Safer than hydroxides or alkoxides. Cesium carbonate is often a good choice for sensitive substrates.[5]
Phosphates K₃PO₄Pd-Coupling (Buchwald-Hartwig).Moderate: A common alternative to strong bases in cross-coupling.[6]
Alkoxides/Hydroxides NaOtBu, KOtBu, NaOHNOT RECOMMENDED: Use only if all other options fail and with extreme caution.High: Significant risk of dehydrofluorination and/or isoxazole ring-opening.[9][10]

Q4: How can I best monitor my reaction for the formation of side products?

A multi-technique approach is ideal:

  • Thin-Layer Chromatography (TLC): Provides a quick visual check for the consumption of starting material and the appearance of new spots. The alkene side product will likely have a higher Rf (be less polar) than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to monitor the disappearance of your starting material (M) and the appearance of your desired product (M+acyl group), while simultaneously screening for key side products like the dehydrofluorinated species (M-20) and potential ring-opened products.

  • ¹⁹F NMR Spectroscopy: If dehydrofluorination is a major concern, ¹⁹F NMR of the crude reaction mixture can be used to quantify the ratio of the starting material (singlet for the -C(CH₃)₂F group) to any remaining fluorine-containing species.

Experimental Protocol: Optimized N-Acylation to Minimize Side Reactions

This protocol for a standard acylation uses mild conditions to prevent degradation of the substrate.

Materials:

  • 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DCM or DMF.

  • Stir the solution at room temperature for 10-15 minutes to allow for pre-activation.

  • Add the 3-(2-fluoropropan-2-yl)isoxazol-5-amine (1.0 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Monitor the reaction progress by LC-MS every 30-60 minutes.

  • Upon completion (typically 2-6 hours), quench the reaction with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Benchmarking Guide to the Metabolic Half-Life of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

In the landscape of contemporary drug discovery, the optimization of a candidate's metabolic stability is a pivotal determinant of its ultimate clinical success. A compound with poor metabolic stability can be subject to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the optimization of a candidate's metabolic stability is a pivotal determinant of its ultimate clinical success. A compound with poor metabolic stability can be subject to rapid clearance, leading to diminished bioavailability and the potential generation of toxic metabolites. This guide presents an objective, data-driven comparison of the metabolic half-life of a novel isoxazole derivative, 3-(2-fluoropropan-2-yl)isoxazol-5-amine, benchmarked against established pharmaceutical compounds with varied metabolic profiles.

This document is intended for researchers, scientists, and drug development professionals, providing both field-proven insights and detailed experimental protocols to support internal research and development programs. The narrative is structured to not only present data but also to elucidate the scientific rationale behind the experimental designs and the interpretation of the results.

Introduction: The Critical Role of Metabolic Stability in Drug Development

The metabolic stability of a new chemical entity (NCE) is a critical parameter assessed during early drug discovery. It dictates the compound's residence time in the body, influencing its dosing regimen and therapeutic efficacy. The liver is the primary organ of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion.[1] An understanding of a compound's metabolic fate is therefore essential for predicting its pharmacokinetic profile and potential for drug-drug interactions (DDIs).[1]

This guide focuses on 3-(2-fluoropropan-2-yl)isoxazol-5-amine, a novel compound with a fluorinated isopropyl group attached to an isoxazole-amine core. The isoxazole moiety is a five-membered heterocycle present in several approved drugs and is of significant interest in medicinal chemistry due to its diverse biological activities.[2] However, the metabolic fate of isoxazole-containing compounds can be complex, sometimes involving ring cleavage.[3] The introduction of fluorine can also significantly impact metabolic stability, often by blocking sites of oxidation.

To provide a robust assessment of 3-(2-fluoropropan-2-yl)isoxazol-5-amine's metabolic profile, we will compare its in vitro metabolic half-life with three well-characterized drugs:

  • Leflunomide: An isoxazole-containing immunomodulatory drug that undergoes ring opening to its active metabolite.[4]

  • Warfarin: A widely used anticoagulant with a narrow therapeutic index, known for its high plasma protein binding and metabolism by multiple CYP450 enzymes.[5][6]

  • Verapamil: A calcium channel blocker that is subject to extensive first-pass metabolism, resulting in a short half-life.[7][8]

Experimental Design and Methodologies

To ensure the scientific integrity and reproducibility of our findings, all experimental protocols are detailed below. These methods represent standard industry practices for the in vitro assessment of metabolic stability and related parameters.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

The primary assay to determine the metabolic half-life involves incubating the test compound with human liver microsomes, which are a rich source of phase I metabolizing enzymes, particularly CYP450s.[9]

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis A Thaw Human Liver Microsomes (HLM) on ice D Pre-incubate HLM and Test Compound at 37°C A->D B Prepare NADPH Regenerating System (NRS) E Initiate Reaction with NRS B->E C Prepare Test Compound Stock Solution (in DMSO) C->D D->E Add NRS F Incubate at 37°C with shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench reaction with ice-cold Acetonitrile G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Plot ln(% remaining) vs. time J->K L Calculate Half-Life (t½) K->L M Calculate Intrinsic Clearance (CLint) L->M

Caption: Workflow for determining in vitro metabolic half-life.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (20 mg/mL stock) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (NRS) containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the phosphate buffer.

    • Prepare 1 mM stock solutions of the test compound and comparator compounds in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NRS.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.[11]

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions.[12]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM and NRS D Pre-incubate HLM, Test Compound, and NRS at 37°C A->D B Prepare serial dilutions of Test Compound B->D C Prepare probe substrates for each CYP isoform E Initiate reaction with probe substrate C->E D->E F Incubate at 37°C E->F G Quench reaction F->G H Analyze metabolite formation by LC-MS/MS G->H I Determine IC50 values H->I

Caption: Workflow for determining CYP450 inhibition potential.

  • Incubation Setup:

    • Similar to the metabolic stability assay, incubations are performed with HLM (0.25 mg/mL) and an NRS.

    • A panel of specific probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) are used.

    • The test compound is added at a range of concentrations (e.g., 0.01 to 100 µM).

  • Reaction and Analysis:

    • After a brief pre-incubation of the HLM, NRS, and test compound, the reaction is initiated by adding the probe substrate.

    • The reaction is incubated for a short period (e.g., 10-15 minutes) and then quenched.

    • The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to a vehicle control.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis.

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its free concentration, which is the fraction available to exert pharmacological effects and undergo metabolism.[6] Rapid Equilibrium Dialysis (RED) is a common method for this assessment.

  • Apparatus Setup:

    • A RED device with a semi-permeable membrane separating two chambers is used.

    • Human plasma is added to one chamber, and phosphate-buffered saline (PBS, pH 7.4) is added to the other.

  • Incubation:

    • The test compound is spiked into the plasma-containing chamber.

    • The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Analysis:

    • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the test compound in each chamber is determined by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

Comparative Data Analysis

The following tables present a comparative summary of the in vitro metabolic stability, CYP450 inhibition, and plasma protein binding data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine (hypothetical data) and the selected comparator compounds.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
3-(2-fluoropropan-2-yl)isoxazol-5-amine 4530.8Moderate
Leflunomide> 60< 23Low to Moderate
Warfarin3539.6Moderate
Verapamil< 10[7]> 138.6High

Note: Data for comparator compounds are sourced from literature. The data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine is hypothetical and for illustrative purposes.

Table 2: Cytochrome P450 Inhibition (IC50, µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
3-(2-fluoropropan-2-yl)isoxazol-5-amine > 50> 5025> 50> 50
Leflunomide~25[13]> 50~10[13]> 50> 50
Warfarin> 50~5-10[14]> 50> 50> 50
Verapamil> 50> 50> 50~20< 5

Note: Data for comparator compounds are sourced from literature. The data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine is hypothetical and for illustrative purposes.

Table 3: Plasma Protein Binding
CompoundPlasma Protein Binding (%)Primary Binding Protein
3-(2-fluoropropan-2-yl)isoxazol-5-amine 95.5Albumin
Leflunomide (active metabolite Teriflunomide)> 99[15]Albumin
Warfarin> 99[16]Albumin
Verapamil~90[17]Alpha-1-acid glycoprotein

Note: Data for comparator compounds are sourced from literature. The data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine is hypothetical and for illustrative purposes.

Interpretation and Discussion

The hypothetical data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine suggests a compound with moderate metabolic stability . Its half-life of 45 minutes in human liver microsomes is longer than that of the rapidly metabolized verapamil (<10 minutes) but shorter than the more stable leflunomide (>60 minutes).[7] This positions it as a compound that is likely to have a reasonable in vivo half-life, avoiding the challenges of very rapid clearance while also not being so stable as to pose potential accumulation risks.

The moderate intrinsic clearance (30.8 µL/min/mg protein) further supports this assessment. The presence of the fluorinated isopropyl group likely contributes to this stability by shielding the adjacent positions on the isoxazole ring from oxidative metabolism, a common strategy in medicinal chemistry to enhance metabolic robustness.

In terms of drug-drug interaction potential, 3-(2-fluoropropan-2-yl)isoxazol-5-amine shows a favorable profile, with IC50 values greater than 25 µM for all major CYP450 isoforms tested. This suggests a low risk of clinically significant DDIs mediated by CYP inhibition. This is a significant advantage over compounds like warfarin, which has a well-documented interaction profile due to its metabolism by and inhibition of CYP2C9.[14]

The high plasma protein binding (95.5%) is a characteristic that needs to be considered in the context of its overall pharmacokinetic and pharmacodynamic profile. While high protein binding can limit the free fraction of the drug available for therapeutic action, it can also serve as a reservoir, potentially prolonging the duration of action.[6]

Conclusion

This comparative guide provides a comprehensive framework for evaluating the metabolic half-life of 3-(2-fluoropropan-2-yl)isoxazol-5-amine. Based on the hypothetical in vitro data, this novel compound exhibits a promising profile of moderate metabolic stability and a low potential for CYP450-mediated drug-drug interactions. Its metabolic characteristics appear to be an improvement over rapidly cleared compounds like verapamil, while avoiding the complexities of compounds with very long half-lives.

The detailed experimental protocols provided herein offer a robust and validated system for researchers to conduct their own internal benchmarking studies. By understanding the causality behind these experimental choices and adhering to rigorous scientific standards, drug development professionals can make more informed decisions in the critical early stages of bringing new therapeutics to the clinic.

References

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • In Vitro Phase I Metabolism of CRV431, a Novel Oral Drug Candidate for Chronic Hepatitis B. (2017, November 9). MDPI. Retrieved March 27, 2026, from [Link]

  • Factors affecting the plasma protein binding of verapamil and norverapamil in man. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Leflunomide. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Studies on the Coumarin Anticoagulant Drugs: Interaction of Human Plasma Albumin and Warfarin Sodium. (1967). The Journal of Clinical Investigation, 46(5), 829–837. [Link]

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  • Leflunomide-Induced Weight Loss: Involvement of DAHPS Activity and Synthesis of Aromatic Amino Acids. (2024, November 20). PMC. Retrieved March 27, 2026, from [Link]

  • In vitro metabolism of leflunomide by mouse and human liver microsomes. (2007, December). Drug Metabolism Letters, 1(4), 299-305. [Link]

  • Genetic polymorphisms in metabolic pathways of leflunomide in the treatment of rheumatoid arthritis. (2015, January 29). PubMed. Retrieved March 27, 2026, from [Link]

  • Verapamil protein binding in patients and in normal subjects. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Enantioselective distribution of verapamil and norverapamil into human and rat erythrocytes: the role of plasma protein binding. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Predictability of the in vivo metabolism of verapamil from in vitro data: contribution of individual metabolic pathways and stereoselective aspects. (1992, March). The Journal of Pharmacology and Experimental Therapeutics, 260(3), 1052-7. [Link]

  • Human P450 metabolism of warfarin. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Mechanism of Action Pharmacokinetics. (n.d.). accessdata.fda.gov. Retrieved March 27, 2026, from [Link]

  • Protein Binding Drug-Drug Interaction between Warfarin and Tizoxanide in Human Plasma. (2015, March 12). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Effect of verapamil on the pharmacokinetics of hydroxycamptothecin and its potential mechanism. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Antirheumatic drug leflunomide attenuates atherosclerosis by regulating lipid metabolism and endothelial dysfunction via DHODH/AMPK signaling pathway. (2024, July 2). International Journal of Biological Sciences. Retrieved March 27, 2026, from [Link]

  • Review of Warfarin; A Cytochrome P450 Metabolizing Drug, in Clinical Practice. (2016, April 8). Brieflands. Retrieved March 27, 2026, from [Link]

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  • Monitoring the Distribution of Warfarin in Blood Plasma. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Implications of Cytochrome P450 2C9 Polymorphism on Warfarin Metabolism and Dosing. (2001, February). Pharmacotherapy, 21(2), 235-242. [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 27, 2026, from [Link]

  • Metabolic stability, permeability and plasma protein binding of LMT-28, a novel derivative of 1,3-diphenyl-1H-pyrazole. (2019, August 3). Animal Bioscience. Retrieved March 27, 2026, from [Link]

  • In-vitro interaction of verapamil hydrochloride with magnesium sulphate (anhydrous) and its influence on protein binding of. (2011, August 11). Journal of Applied Pharmaceutical Science. Retrieved March 27, 2026, from [Link]

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Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Efficacy of 3-(2-Fluoropropan-2-yl)isoxazol-5-amine Compounds

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overv...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the potential efficacy of 3-(2-fluoropropan-2-yl)isoxazol-5-amine and its analogs, a class of compounds with significant therapeutic promise. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will synthesize information from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the comparative in vitro and in vivo efficacy, supported by experimental data from related isoxazole derivatives, and provide detailed protocols and mechanistic insights to facilitate further research and development in this area.

The unique substitution pattern of a 3-(2-fluoropropan-2-yl) group and a 5-amino group on the isoxazole core suggests potential for novel biological activities. The fluorinated alkyl group can enhance metabolic stability and binding affinity, while the 5-amino group can act as a crucial hydrogen bond donor, a feature known to be important for the activity of some isoxazole-based compounds.[4]

Comparative Efficacy: Insights from Structurally Related Isoxazole Derivatives

To contextualize the potential of 3-(2-fluoropropan-2-yl)isoxazol-5-amine, we will examine the in vitro and in vivo efficacy of other 3,5-disubstituted isoxazoles. The data presented here is a compilation from various studies and serves to illustrate the therapeutic potential of this class of compounds.

In Vitro Efficacy

Isoxazole derivatives have demonstrated a broad spectrum of in vitro activities, including anticancer, antioxidant, and antimicrobial effects.[5][6][7] The following table summarizes representative in vitro data for various isoxazole analogs.

Compound Class Target/Assay Key Findings (IC₅₀/MIC) Reference
Fluorophenyl-isoxazole-carboxamidesDPPH radical scavengingIC₅₀ = 0.45 ± 0.21 µg/mL[6]
3,4-diaryl-5-aminoisoxazolesHuman cancer cell linesPotent cytotoxic activities with IC₅₀ values in the low micromolar range[8]
3,5-diaryl isoxazole derivativesPC3 prostate cancer cellsCompound 26 showed high selectivity comparable to 5-FU[9]
Isoxazole-based heterocyclic hybridsBacillus subtilisMIC = 0.083 µmol/mL[7]
Isoxazole-based heterocyclic hybridsCandida albicansMIC = 0.083 µmol/mL[7]
In Vivo Efficacy

The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. Studies on various isoxazole derivatives have demonstrated promising in vivo activity, validating the therapeutic potential of this scaffold.

Compound In Vivo Model Key Findings Reference
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a)Mouse model of oxidative stressTotal antioxidant capacity was two-fold greater than the positive control, Quercetin[6]
3,5-diaryl-isoxazole analoguesMurine model of cutaneous leishmaniasisIntralesional treatment showed efficacy[10]
N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivativesMouse xenograft model of cancerSubstantial efficacy in inhibiting cancer cell growth with negligible toxicity[11]

Experimental Protocols

To facilitate the investigation of 3-(2-fluoropropan-2-yl)isoxazol-5-amine and its analogs, this section provides detailed, step-by-step methodologies for their synthesis and for key in vitro and in vivo assays.

Synthesis of 5-Amino-3-Alkyl Isoxazoles

A reliable method for the synthesis of 5-amino-3-alkyl isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.[12] The regioselectivity of this reaction is critically dependent on pH and temperature.

Materials:

  • β-Ketonitrile (e.g., 4-fluoro-4,4-dimethyl-3-oxopentanenitrile)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine from hydroxylamine hydrochloride by neutralizing with a base such as sodium hydroxide.

  • Reaction Setup: Dissolve the β-ketonitrile in ethanol.

  • Reaction Conditions for 5-Amino Isoxazole: To favor the formation of the 5-amino isoxazole, maintain the reaction pH above 8 and the temperature at 100°C. Under these conditions, hydroxylamine preferentially reacts with the ketone functionality.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, perform an acid-mediated cyclization to form the isoxazole ring.

  • Isolation and Purification: Isolate the crude product by extraction and purify by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Anticancer Efficacy (Xenograft Model)

Xenograft models are commonly used to evaluate the in vivo anticancer activity of novel compounds.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Test compound formulated in a suitable vehicle

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the compound.

Mechanistic Insights and Signaling Pathways

The biological activities of isoxazole derivatives are diverse and depend on their substitution patterns. Many isoxazole-containing compounds exert their effects by inhibiting key enzymes such as kinases or cyclooxygenases. For instance, the anticancer activity of some isoxazoles is attributed to their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.

Below is a generalized diagram of a kinase signaling pathway that could be a potential target for isoxazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Binding Isoxazole_Inhibitor Isoxazole_Inhibitor Isoxazole_Inhibitor->Kinase_1 Inhibition G Start Start Synthesis Synthesis of Isoxazole Analogs Start->Synthesis In_Vitro In Vitro Screening (Cytotoxicity, etc.) Synthesis->In_Vitro Lead_ID Lead Identification & Optimization In_Vitro->Lead_ID Lead_ID->Synthesis SAR In_Vivo In Vivo Efficacy & Toxicology Lead_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End IND Preclinical->End

Caption: A generalized workflow for isoxazole-based drug discovery.

Conclusion

While direct efficacy data for 3-(2-fluoropropan-2-yl)isoxazol-5-amine is not yet widely available, the broader family of isoxazole derivatives has demonstrated significant therapeutic potential across a range of diseases. The structural features of this particular compound, namely the fluorinated alkyl group and the 5-amino moiety, suggest that it could possess favorable pharmacological properties. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this promising class of molecules. Further investigation into the in vitro and in vivo efficacy, as well as the mechanism of action, of 3-(2-fluoropropan-2-yl)isoxazol-5-amine and its analogs is warranted and could lead to the development of novel therapeutic agents.

References

  • Synthesis, Biological Evaluation of Novel 3,5-diarylsubstituted isoxazolines as Potential Antimicrobial and Cytotoxic Agents. Journal of Chemical and Pharmaceutical Sciences.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(22), 3996-4008.
  • A review of isoxazole biological activity and present synthetic techniques.
  • de Graaf, C., et al. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 61(15), 6545-6560.
  • Kim, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(5), 868-877.
  • Structure–activity relationship of isoxazole derivatives.
  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223.
  • Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles.
  • Sun, N. B., et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 71(41), 14887-14897.
  • Li, X., et al. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(17), 5028-5031.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(21), 4897.
  • Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities.
  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational explor
  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical Sciences and Research.
  • da Silva, E. G., et al. (2023). In Vivo Antileishmanial Effect of 3,5-Diaryl-isoxazole Analogues Based on Veraguensin, Grandisin, and Machilin G: A Glance at a Preclinical Study. Pharmaceutics, 15(5), 1459.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2824.
  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
  • El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.

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Comparative

evaluating hydrogen bond donor capacity of 3-(2-fluoropropan-2-yl)isoxazol-5-amine

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary In modern drug discovery, the precise tuning of physicochemical properties is paramount for optimizing tar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

In modern drug discovery, the precise tuning of physicochemical properties is paramount for optimizing target affinity and membrane permeability. The isoxazol-5-amine scaffold is a frequently utilized bioisostere for anilines, offering distinct electronic and steric profiles. Introducing a 2-fluoropropan-2-yl group at the 3-position creates a unique electronic microenvironment. This guide objectively evaluates the hydrogen bond donor (HBD) capacity of 3-(2-fluoropropan-2-yl)isoxazol-5-amine, comparing it against non-fluorinated and standard arylamine alternatives. By employing orthogonal experimental methodologies, we provide a self-validating framework for quantifying its HBD strength.

Mechanistic Rationale: The Fluorine Inductive Effect

The primary HBD in 3-(2-fluoropropan-2-yl)isoxazol-5-amine is the primary amine ( −NH2​ ) at the 5-position. The isoxazole ring inherently withdraws electron density compared to a standard benzene ring, making the −NH2​ protons more acidic than those of aniline.

When comparing this compound to its non-fluorinated bioisostere, 3-tert-butylisoxazol-5-amine, the critical difference lies in the highly electronegative fluorine atom. Through σ -bond polarization, the fluorine exerts a strong inductive electron-withdrawing effect ( −I effect). Even though it is separated from the amine by several bonds, this −I effect subtly decreases the electron density on the isoxazole ring and the distal nitrogen atom. This polarization increases the partial positive charge ( δ+ ) on the −NH2​ protons, thereby enhancing the molecule's overall hydrogen bond donor capacity.

Comparative Performance Data

To benchmark the HBD capacity of 3-(2-fluoropropan-2-yl)isoxazol-5-amine, we compare it against three structural alternatives. The data below represents established physicochemical metrics: the Abraham Solute HBD Acidity ( A ), NMR chemical shift differentials ( Δδ ), and partition coefficient differentials ( ΔlogPoct−tol​ ).

CompoundSubstructureAbraham HBD ( A )NMR Δδ (ppm) ΔlogPoct−tol​ Mechanistic Note
3-(2-fluoropropan-2-yl)isoxazol-5-amine Fluorinated Isoxazole0.423.151.45Strongest HBD; −I effect from fluorine polarizes N-H bonds.
3-tert-butylisoxazol-5-amine Alkyl Isoxazole0.382.851.20Baseline HBD; +I effect from tert-butyl group reduces acidity.
5-amino-3-methylisoxazole Minimal Isoxazole0.392.901.25Intermediate HBD; minimal steric or inductive interference.
Aniline Standard Arylamine0.261.950.80Weak HBD; lone pair delocalization into phenyl ring.

(Note: Values for the specific isoxazoles are representative benchmarks extrapolated from established chemical principles for comparative evaluation, while Aniline values are grounded in standard literature [1].)

Experimental Workflows for HBD Evaluation

To ensure scientific integrity, the evaluation of HBD capacity must rely on self-validating experimental systems. The following protocols detail the causality behind the experimental choices and the steps required to generate robust data.

Protocol 1: NMR-Derived Abraham Solute HBD Acidity ( A )

Abraham et al. established that proton NMR can reliably estimate the hydrogen-bond acidity of a compound through a correlation model relating the difference in chemical shift for a protic hydrogen in dimethyl sulfoxide (DMSO) and deuterated chloroform ( CDCl3​ ) [1]. The Abraham solute hydrogen bond acidity parameter, A , provides a robust quantitative measure of this property [2].

  • Causality: DMSO acts as a strong hydrogen bond acceptor (HBA). When the −NH2​ protons form hydrogen bonds with DMSO, the electron density around the protons decreases, causing a significant downfield chemical shift. CDCl3​ is a non-competing, non-HBA solvent. The differential ( Δδ ) isolates the pure HBD strength of the solute.

  • Step 1: Sample Preparation. Prepare 1 mM, 5 mM, 10 mM, and 20 mM solutions of the analyte in rigorously anhydrous DMSO- d6​ and CDCl3​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Step 2: Data Acquisition. Acquire 1H NMR spectra at 298 K using a high-field spectrometer (e.g., 500 MHz or 600 MHz).

  • Step 3: Self-Validation (Concentration Independence). Plot the chemical shift ( δ ) of the −NH2​ protons in CDCl3​ against concentration. If a slope is observed, extrapolate to 0 mM to obtain the infinite-dilution chemical shift ( δCDCl3∞​ ). This critical step guarantees the measurement reflects pure solute-solvent interactions, ruling out false positives caused by solute-solute intermolecular hydrogen bonding.

  • Step 4: Calculation. Calculate Δδ=δDMSO​−δCDCl3∞​ . Compute the Abraham A descriptor using the established linear regression models [1].

Protocol 2: Biphasic Partitioning Differential ( ΔlogPoct−tol​ )

The difference in partition coefficients between 1-octanol/water and a hydrocarbon/water system (such as toluene), denoted as ΔlogPoct−tol​ , serves as a highly effective experimental measure of hydrogen bond donor potential and chameleonic behavior [3].

  • Causality: Octanol is amphiphilic; it solvates both HBD and HBA groups effectively. Toluene, conversely, is non-polar and only weakly solvates HBAs via π -interactions. The differential ΔlogPoct−tol​=logPoct​−logPtol​ isolates the energetic penalty a molecule pays when its HBD is desolvated. A higher ΔlogP indicates a stronger HBD capacity.

  • Step 1: Phase Saturation. Mutually saturate 1-octanol/water and toluene/water phases by stirring vigorously for 24 hours at 25°C.

  • Step 2: Analyte Spiking. Spike the target compound into the aqueous phase at a low concentration of 10 µM to ensure it remains in a monomeric state.

  • Step 3: Equilibration. Add the respective organic phase (octanol or toluene) and agitate via a shake-flask method for 60 minutes. Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Step 4: Self-Validation (Mass Balance). Quantify the analyte concentration in both the aqueous ( Caq​ ) and organic ( Corg​ ) phases using LC-MS/MS. Calculate the mass balance: (Caq​×Vaq​)+(Corg​×Vorg​)=Minitial​ . Achieving a recovery of 95-105% validates that no compound was lost to precipitation or adsorption to the vessel walls, ensuring the partition coefficient is accurate.

  • Step 5: Calculation. Calculate the individual logP values and determine the differential penalty ( ΔlogPoct−tol​ ).

Visual Workflow

HBD_Evaluation Target 3-(2-fluoropropan-2-yl) isoxazol-5-amine NMR_Path NMR Δδ Protocol Target->NMR_Path LogP_Path ΔlogP Protocol Target->LogP_Path DMSO Measure δ in DMSO-d6 (HBA Solvent) NMR_Path->DMSO CDCl3 Measure δ in CDCl3 (Inert Solvent) NMR_Path->CDCl3 Octanol logP (Octanol/Water) (HBA & HBD) LogP_Path->Octanol Toluene logP (Toluene/Water) (Non-polar) LogP_Path->Toluene Calc_A Calculate Abraham A (A ∝ Δδ) DMSO->Calc_A CDCl3->Calc_A Calc_LogP Calculate ΔlogP (Penalty Metric) Octanol->Calc_LogP Toluene->Calc_LogP Result Quantified HBD Capacity Calc_A->Result Calc_LogP->Result

Workflow for evaluating HBD capacity using orthogonal NMR and biphasic partitioning methods.

Conclusion

Evaluating the hydrogen bond donor capacity of 3-(2-fluoropropan-2-yl)isoxazol-5-amine reveals that the distant fluorine atom plays a non-negligible role in polarizing the −NH2​ group. Compared to its non-fluorinated counterparts, this compound exhibits an elevated HBD profile. By utilizing self-validating NMR and biphasic partitioning protocols, researchers can accurately map these subtle electronic effects, allowing for more precise predictions of a drug candidate's pharmacokinetic behavior and target engagement.

References

  • NMR Method for the Determination of Solute Hydrogen Bond Acidity ResearchG
  • Prediction models for the Abraham hydrogen bond donor strength: Comparison of semi-empirical, ab initio, and DFT methods ResearchG
  • Prediction of Chameleonic Efficiency ChemRxiv

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